Tebideutorexant
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1637681-55-0 |
|---|---|
Molekularformel |
C23H18F4N4O2 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
[(1S,4R,6R)-3,3-dideuterio-6-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-2-azabicyclo[2.2.1]heptan-2-yl]-(3-fluoro-2-pyrimidin-2-ylphenyl)methanone |
InChI |
InChI=1S/C23H18F4N4O2/c24-16-4-1-3-15(20(16)21-28-7-2-8-29-21)22(32)31-12-13-9-17(31)18(10-13)33-19-6-5-14(11-30-19)23(25,26)27/h1-8,11,13,17-18H,9-10,12H2/t13-,17+,18-/m1/s1/i12D2 |
InChI-Schlüssel |
HUKWIAXQBOHZIX-USKNZQBOSA-N |
Isomerische SMILES |
[2H]C1([C@@H]2C[C@H](N1C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)[C@@H](C2)OC5=NC=C(C=C5)C(F)(F)F)[2H] |
Kanonische SMILES |
C1C2CC(C1N(C2)C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)OC5=NC=C(C=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Tebideutorexant: A Deep Dive into the Mechanism of a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebideutorexant (also known as JNJ-61393215) is an investigational small molecule that acts as a selective antagonist for the orexin-1 receptor (OX1R).[1] Developed by Janssen Pharmaceuticals, it is currently under investigation for its therapeutic potential in treating neuropsychiatric disorders, including stress- and fear-related anxiety syndromes.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro and in vivo pharmacology, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.
The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[2][3] While dual orexin receptor antagonists (DORAs) are approved for the treatment of insomnia, selective targeting of OX1R with agents like this compound is being explored for conditions characterized by hyperarousal and anxiety, potentially avoiding the sedative effects associated with OX2R antagonism.
Core Mechanism of Action: Selective OX1R Antagonism
This compound exerts its pharmacological effects by selectively binding to and blocking the activation of the orexin-1 receptor. This competitive antagonism prevents the endogenous orexin neuropeptides, particularly orexin-A, from binding to and activating the receptor, thereby inhibiting its downstream signaling cascades.
In Vitro Pharmacology: High Affinity and Selectivity
In vitro studies have demonstrated this compound's high affinity and selectivity for the human and rat OX1R over the OX2R. Radioligand binding and functional assays have quantified this selectivity, establishing this compound as a potent and selective OX1R antagonist.[1]
| Parameter | Human OX1R | Human OX2R | Rat OX1R | Selectivity (hOX1R vs. hOX2R) |
| pKi (Binding Affinity) | 8.17 ± 0.09 | 6.12 | 8.13 ± 0.09 | ~112-fold |
| pKB (Functional Potency) | 7.76 ± 0.05 | Not Reported | 7.72 ± 0.12 | Not Applicable |
Table 1: In Vitro Binding Affinity and Functional Potency of this compound. Data sourced from Salvadore et al., 2020.[1]
Signaling Pathways Modulated by this compound
The orexin-1 receptor primarily couples to the Gq class of G-proteins.[3][4][5] Upon activation by orexin-A, OX1R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][4][6] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[3][4][6] This signaling pathway ultimately leads to various cellular responses, including neuronal excitation.
By blocking the initial step of orexin-A binding to OX1R, this compound effectively inhibits this entire downstream signaling cascade.
Experimental Protocols
The pharmacological profile of this compound has been characterized through a series of detailed in vitro and in vivo experiments.
In Vitro Assays
Radioligand Binding Assay (for pKi determination):
-
Objective: To determine the binding affinity of this compound for human and rat OX1R and OX2R.
-
Methodology:
-
Membrane preparations from cells stably expressing either human or rat OX1R or OX2R are used.
-
A specific radioligand (e.g., [³H]-Orexin-A) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.
-
Functional Assay (for pKB determination):
-
Objective: To determine the functional potency of this compound as an antagonist at the OX1R.
-
Methodology:
-
Cells expressing the OX1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then incubated with varying concentrations of this compound.
-
Orexin-A is added to stimulate the receptor and induce an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
The concentration of this compound that produces a rightward shift in the orexin-A concentration-response curve is used to calculate the pKB value, a measure of its functional antagonist potency.
-
In Vivo Models
Rat Carbon Dioxide (CO2) Inhalation Model of Panic:
-
Objective: To evaluate the anxiolytic-like effects of this compound in a preclinical model of panic.
-
Methodology:
-
Adult male rats are administered this compound or a vehicle control orally.
-
After a predetermined pretreatment time, the rats are placed in an inhalation chamber.
-
The chamber is flushed with a mixture of 20% CO2 and 80% oxygen for a defined period (e.g., 5 minutes).
-
Behavioral responses, such as freezing (a measure of fear), are recorded and quantified.
-
The ability of this compound to reduce CO2-induced freezing behavior is assessed.
-
Human Carbon Dioxide (CO2) Challenge Model:
-
Objective: To assess the anxiolytic effects of this compound in healthy human volunteers in a translational model of anxiety.
-
Methodology:
-
Healthy human subjects are administered a single dose of this compound or placebo in a double-blind, crossover design.
-
At the time of peak plasma concentration of the drug, subjects inhale a mixture of 35% CO2 and 65% O2 for a short duration (e.g., a single vital capacity breath or two breaths).
-
Subjective measures of anxiety and panic are assessed using validated scales such as the Panic Symptom List (PSL) and Visual Analog Scales (VAS) for anxiety.
-
Physiological measures, including heart rate and blood pressure, are also monitored.
-
The efficacy of this compound in attenuating the subjective and physiological responses to the CO2 challenge is evaluated.[1]
-
Pharmacokinetics
Pharmacokinetic studies in healthy male subjects have shown that this compound is orally bioavailable.[7]
| Pharmacokinetic Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 1.0 - 2.25 hours |
| Elimination Half-life (t1/2) | 13.6 - 24.6 hours |
Table 2: Pharmacokinetic Parameters of this compound in Humans. Data sourced from Brooks et al., 2023.[7]
Conclusion
This compound is a potent and selective OX1R antagonist with a clear mechanism of action. By blocking the binding of orexin neuropeptides to the OX1R, it inhibits the Gq-coupled signaling cascade, thereby reducing neuronal excitability in brain circuits associated with fear and anxiety. Preclinical and early clinical studies using translational models of panic have provided evidence for its anxiolytic potential. The detailed understanding of its mechanism of action, supported by robust in vitro and in vivo data, provides a strong foundation for its continued development as a novel therapeutic agent for neuropsychiatric disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.
References
- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Orexin-A potentiates glycine currents by activating OX1R and IP3/Ca2+/PKC signaling pathways in spinal cord ventral horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebideutorexant's Selectivity for Orexin 1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebideutorexant (also known as JNJ-61393215) is an orally active, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of anxiety and mood disorders.[1] The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their endogenous peptide ligands (orexin-A and orexin-B), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses. The differential expression and signaling pathways of OX1R and OX2R in the brain have prompted the development of selective antagonists to target specific orexin-mediated behaviors. This technical guide provides an in-depth analysis of the selectivity of this compound for the orexin 1 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for OX1R over OX2R has been quantified through in vitro binding and functional assays. The data clearly demonstrates a significantly higher affinity and functional potency of this compound for the human orexin 1 receptor.
| Parameter | Receptor | Value | Selectivity (OX1R/OX2R) | Reference |
| Binding Affinity (pKi) | Human OX1R | 8.17 ± 0.09 | ~112-fold | [2][3] |
| Human OX2R | 6.12 | [2][3] | ||
| Functional Potency (pKB) | Human OX1R | 7.76 ± 0.05 | - | [2] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKi value indicates a stronger binding affinity. The selectivity is calculated from the ratio of the Ki values.
Experimental Protocols
The determination of this compound's selectivity for the orexin 1 receptor relies on two primary in vitro experimental approaches: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency.
Radioligand Binding Assay for Orexin Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 receptor or the human OX2 receptor are cultured under standard conditions.
-
Cell membranes are harvested by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Competitive Radioligand Binding:
-
A constant concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-suvorexant or a specific tritiated OX1R antagonist) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The reaction is allowed to reach equilibrium.
-
-
Detection and Data Analysis:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Functional Assay for Antagonist Potency
Objective: To determine the functional potency (KB) of this compound as an antagonist at the human OX1 receptor.
Methodology:
-
Cell Culture and Loading:
-
CHO cells stably expressing the human OX1 receptor are seeded into multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to intracellular calcium.
-
-
Antagonist Incubation:
-
The cells are pre-incubated with varying concentrations of this compound for a defined period to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
The cells are then stimulated with a fixed concentration of an orexin receptor agonist (e.g., orexin-A), typically at a concentration that elicits a submaximal response (EC80).
-
The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified.
-
The concentration of this compound that produces a 50% inhibition of the agonist response (IC50) is determined.
-
The functional antagonist dissociation constant (KB) is calculated from the IC50 value using the Schild equation or a modified Cheng-Prusoff equation for functional antagonism, which takes into account the concentration and potency of the agonist used.
-
Visualizing the Molecular and Experimental Landscape
Orexin Signaling Pathway and this compound's Point of Intervention
Caption: Orexin signaling pathway and the selective antagonism of OX1R by this compound.
Experimental Workflow for Determining Receptor Selectivity
Caption: Workflow for determining the binding affinity and functional potency of this compound.
Conclusion
The comprehensive in vitro pharmacological data unequivocally establishes this compound as a potent and highly selective antagonist of the orexin 1 receptor. The significant difference in its binding affinity and functional potency between OX1R and OX2R underscores its potential for targeted therapeutic intervention in conditions where OX1R-mediated signaling is implicated, while minimizing off-target effects associated with OX2R modulation. The detailed experimental protocols provided herein offer a foundational understanding of the methodologies employed to characterize the selectivity of such compounds, serving as a valuable resource for researchers in the field of orexin-based drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
JNJ-61393215: A Technical Overview of its Pharmacokinetics and Half-life
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile and half-life of JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Pharmacokinetic Parameters
JNJ-61393215, also known as tebideutorexant, has been evaluated in clinical studies to determine its pharmacokinetic properties. A single ascending dose (SAD) study in healthy male volunteers provides the primary basis for our current understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans.
Data from Single Ascending Dose (SAD) Study
The SAD study was a Phase 1, randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of JNJ-61393215. The study involved 48 healthy male subjects who received doses ranging from 1 mg to 90 mg.[1][2][3][4][5]
Table 1: Summary of Pharmacokinetic Parameters of JNJ-61393215 in Healthy Male Volunteers
| Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| 1 mg | 1.0 - 1.5 | 1.4 | 13.6 - 24.6 |
| 2 mg | 1.0 - 1.5 | - | - |
| 6 mg | 1.0 - 1.5 | - | - |
| 15 mg | 1.0 - 1.5 | - | - |
| 30 mg | 1.0 - 1.5 | - | - |
| 45 mg | 2.25 | - | - |
| 60 mg | 2.25 | - | - |
| 90 mg | 2.25 | 136.8 | 13.6 - 24.6 |
Data sourced from a single ascending dose study.[1][2][3][4][5]
Key observations from the pharmacokinetic data include:
-
Absorption: JNJ-61393215 is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 1.0 to 2.25 hours.[1][2][3][4][5]
-
Dose Proportionality: Peak and total exposure to JNJ-61393215 increased in a dose-proportional manner for doses up to 30 mg.[1]
-
Half-Life: The average half-life of JNJ-61393215 ranges from 13.6 to 24.6 hours, indicating that it is a relatively long-acting compound.[1][2][3][4][5]
Experimental Protocols
A thorough understanding of the methodologies employed in the clinical evaluation of JNJ-61393215 is crucial for the interpretation of its pharmacokinetic data.
Single Ascending Dose (SAD) Study Protocol
The SAD study was conducted as a randomized, double-blind, placebo-controlled trial. Healthy male participants were divided into cohorts, with each cohort receiving a single oral dose of JNJ-61393215 or a placebo. The doses administered were 1, 2, 6, 15, 30, 45, 60, and 90 mg.[1] Pharmacokinetic and safety assessments were performed at predetermined intervals.
Mechanism of Action and Signaling Pathway
JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and appetite. They exert their effects by binding to two G-protein coupled receptors: OX1R and OX2R. JNJ-61393215 specifically blocks the action of orexins at the OX1R.
The binding of orexin-A or orexin-B to OX1R initiates a downstream signaling cascade. OX1R is coupled to the Gq subtype of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.
References
- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Tebideutorexant (JNJ-61393215): A Selective Orexin-1 Receptor Antagonist for Major Depressive Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tebideutorexant (JNJ-61393215) is an investigational, orally active, selective orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals for the treatment of major depressive disorder (MDD) and anxiety disorders.[1] The rationale for its development stems from the growing body of evidence implicating the orexin neuropeptide system in the regulation of stress, anxiety, and mood. While preclinical studies demonstrated anxiolytic-like effects, a Phase 2a clinical trial of this compound as an adjunctive therapy for MDD with anxious distress did not meet its primary or key secondary endpoints for improving depressive and anxiety symptoms, respectively.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and its potential role in the treatment of MDD.
Introduction: The Orexin System and its Role in Depression
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of several physiological functions, including the sleep-wake cycle, appetite, and the stress response.[3] Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in mood and emotional regulation. Dysfunction of the orexin system has been implicated in the pathophysiology of depression.[3] Preclinical evidence suggests that hyperactivation of the orexin system may contribute to symptoms of anxiety and anhedonia, core features of MDD.[3] Consequently, antagonism of orexin receptors has emerged as a novel therapeutic strategy for the treatment of depressive and anxiety disorders.
Mechanism of Action of this compound
This compound is a selective antagonist of the orexin-1 receptor (OX1R).[1] By blocking the binding of orexin-A and orexin-B to OX1R, this compound is hypothesized to modulate the downstream signaling pathways that contribute to the hyperarousal and anxiety states associated with MDD. The selectivity for OX1R over OX2R is a key feature of this compound, as the two receptors have distinct neurobiological roles. OX1R is primarily coupled to the Gq signaling pathway, leading to intracellular calcium mobilization, while OX2R can couple to both Gq and Gi/o pathways.
Orexin-1 Receptor Signaling Pathway
The binding of orexin peptides to OX1R initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to neuronal excitation.
Preclinical Pharmacology
Receptor Binding and Functional Activity
This compound is a high-affinity and selective antagonist for the human OX1R. In vitro studies have demonstrated its binding affinity and functional potency.
| Receptor | Binding Affinity (pKi) | Functional Activity (pA2) |
| Human OX1R | 8.17 | 7.9 |
| Human OX2R | 6.12 | 6.0 |
| Rat OX1R | 8.13 | 7.7 |
| Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound. |
Preclinical Efficacy in Animal Models
The anxiolytic potential of this compound was evaluated in a preclinical model of panic and anxiety.
-
CO2-Induced Panic Model in Rats: In a model where inhalation of 35% CO2 induces panic-like behaviors, this compound demonstrated a dose-dependent reduction in these behaviors.[3] This effect was achieved without significant alterations in locomotor activity, suggesting a specific anxiolytic effect rather than general sedation.[3]
Clinical Development
Phase 1 Clinical Trial: Pharmacokinetics and Safety in Healthy Volunteers
A first-in-human, single-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.
| Dose Range | Tmax (hours) | Half-life (t1/2, hours) | Cmax (ng/mL) |
| 1 - 90 mg | 1.0 - 2.25 | 13.6 - 24.6 | 1.4 - 136.8 |
| Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers.[4] |
Safety and Tolerability: this compound was generally well-tolerated. The most frequently reported adverse events were somnolence and headache, all of which were mild in severity.[3]
Phase 2a Clinical Trial: Adjunctive Treatment for MDD with Anxious Distress (NCT04080752)
A Phase 2a, double-blind, placebo-controlled, randomized study was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with MDD with anxious distress who had an inadequate response to standard antidepressant therapy.[2]
Experimental Protocol:
Results: The study enrolled 222 patients.[2] this compound did not demonstrate a statistically significant improvement compared to placebo on the primary or key secondary endpoints.[2]
| Endpoint | This compound vs. Placebo (Least Squares Mean Difference [SE]) | p-value |
| Change from baseline in HDRS-17 total score at Week 6 (Primary) | -0.67 (0.893) | 0.2227 |
| Change from baseline in HAM-A total score at Week 6 (Key Secondary) | 0.23 (1.007) | 0.5889 |
| Table 3: Efficacy Results of the Phase 2a Clinical Trial (NCT04080752).[2] |
Safety: The safety profile of this compound in this study was consistent with previous findings, with no new safety concerns identified.[2]
Discussion and Future Directions
The results of the Phase 2a clinical trial are disappointing and raise questions about the viability of selective OX1R antagonism as a therapeutic strategy for MDD with anxious distress. Several factors could have contributed to the lack of efficacy, including the specific patient population, the dose of this compound used, and the complexity of the neurobiology of depression.
Despite the negative outcome of this trial, the orexin system remains a compelling target for the development of novel antidepressants. The differential roles of OX1R and OX2R in mood regulation suggest that dual orexin receptor antagonists or selective OX2R antagonists might offer alternative therapeutic avenues. Further research is warranted to fully elucidate the role of the orexin system in the pathophysiology of depression and to identify the optimal strategy for modulating this system for therapeutic benefit.
Conclusion
This compound is a selective OX1R antagonist that has been investigated for the treatment of major depressive disorder with anxious distress. While preclinical studies showed promise, the Phase 2a clinical trial did not demonstrate efficacy. This technical guide has summarized the available data on this compound, providing a valuable resource for researchers and drug development professionals in the field of neuropsychopharmacology. The findings from the this compound clinical program will undoubtedly inform future efforts to develop novel treatments for depression by targeting the orexin system.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Uses of Tebideutorexant for Anxiety Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebideutorexant (also known as JNJ-61393215) is an investigational, orally active, selective orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals for the treatment of anxiety and depressive disorders.[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses. Preclinical and early clinical evidence has suggested that hyperactivity of the orexin system, particularly through the OX1R pathway, may be implicated in the pathophysiology of anxiety and panic disorders.[2] This technical guide provides a comprehensive overview of the investigational uses of this compound for anxiety disorders, detailing its mechanism of action, preclinical and clinical findings, and associated experimental protocols.
Mechanism of Action: Targeting the Orexin-1 Receptor
This compound functions as a selective antagonist of the orexin-1 receptor (OX1R).[1] Orexin neurons, located in the lateral hypothalamus, project to various brain regions associated with anxiety and fear, such as the amygdala.[3] The binding of orexin-A to OX1R, a Gq-protein coupled receptor, is thought to trigger a signaling cascade that contributes to heightened arousal and anxiety-like states.[4][5]
Upon activation by orexin-A, the OX1R stimulates Gq proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling pathway is believed to contribute to the neuronal excitability observed in anxiety states. By selectively blocking the OX1R, this compound aims to attenuate this signaling cascade and thereby reduce anxiety.
Preclinical Investigations
Carbon Dioxide (CO2)-Induced Anxiety Model in Rats
This compound has been evaluated in a preclinical rat model that utilizes carbon dioxide (CO2) inhalation to induce panic-like behaviors, a translational model for panic and anxiety disorders.[2]
Experimental Protocol:
-
Subjects: Male Sprague-Dawley rats.
-
Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg. A less active enantiomer, JNJ-63821238, was used as a negative control.
-
CO2 Challenge: Rats were exposed to a 20% CO2 concentration for a specified period.
-
Behavioral Assessment: The primary behavioral endpoint was social interaction time. A reduction in social interaction is indicative of an anxiety-like state.
-
Physiological Monitoring: Cardiovascular parameters, including heart rate and blood pressure, were monitored to assess autonomic responses to the CO2 challenge.
Key Findings:
This compound demonstrated a dose-dependent attenuation of CO2-induced panic-like behavior.[2] Specifically, the 10 mg/kg and 30 mg/kg doses significantly blocked the reduction in social interaction time caused by the CO2 challenge.[2] Notably, this compound did not significantly alter baseline locomotor activity or cardiovascular parameters, suggesting a specific anxiolytic effect without sedative properties.[2]
Table 1: Preclinical Efficacy of this compound in the Rat CO2-Induced Anxiety Model
| Treatment Group | Dose (mg/kg) | Change in Social Interaction Time vs. Control | Statistical Significance |
| This compound | 3 | No significant change | - |
| This compound | 10 | Significant attenuation of CO2-induced reduction | p < 0.05 |
| This compound | 30 | Significant attenuation of CO2-induced reduction | p < 0.05 |
| JNJ-63821238 (Control) | 30 | No significant change | - |
Data synthesized from preclinical studies.[2]
Clinical Development
This compound has been investigated in Phase 1 and Phase 2a clinical trials.
Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers
A first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[2]
Experimental Protocol:
-
Study Design: Randomized, placebo-controlled, double-blind, single and multiple ascending dose study.
-
Participants: Healthy male volunteers.
-
Dosage (SAD): Single oral doses ranging from 1 mg to 90 mg.[7][8]
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2]
-
Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Pharmacokinetic Profile:
This compound was rapidly absorbed, with a median Tmax ranging from 1.0 to 2.25 hours.[7][8] The elimination half-life was estimated to be between 13.6 and 24.6 hours.[7][8] Exposure (Cmax and AUC) increased in a dose-proportional manner up to 30 mg.[2]
Table 2: Single Ascending Dose Pharmacokinetics of this compound in Healthy Male Volunteers
| Dose (mg) | Cmax (ng/mL, mean ± SD) | Tmax (h, median) |
| 1 | 97.4 ± 10.1 | 1.00 - 1.50 |
| 30 | 2850 ± 701 | 1.00 - 1.50 |
| 45 | - | 2.25 |
| 60 | - | 2.25 |
| 90 | 4497 ± 664 | 2.25 |
Data from single ascending dose cohorts.[7]
Human CO2 Challenge Study:
Within the Phase 1 program, a study was conducted to assess the anxiolytic effects of this compound using a 35% CO2 inhalation challenge in healthy volunteers.[2]
Experimental Protocol:
-
Participants: Healthy volunteers.
-
Treatment: A 90 mg dose of this compound was administered.
-
Challenge: Participants underwent a 35% CO2 inhalation challenge to induce fear and anxiety symptoms.
-
Outcome Measure: The primary outcome was the change in fear and anxiety symptoms.
Key Findings:
A 90 mg dose of this compound demonstrated a significant reduction in CO2-induced fear and anxiety symptoms (p < 0.02), with an effect size comparable to that of alprazolam.[2] The most frequently reported adverse events were mild somnolence and headache.[2]
Phase 2a: Adjunctive Treatment for Major Depressive Disorder with Anxious Distress
A Phase 2a, double-blind, placebo-controlled, randomized study (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with Major Depressive Disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[1]
Experimental Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults (18-64 years) with a primary diagnosis of MDD with anxious distress and a suboptimal response to at least one standard antidepressant.
-
Treatment: Participants were randomized to receive either 135 mg of this compound or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.
-
Primary Endpoint: Change from baseline to week 6 in the 17-item Hamilton Depression Rating Scale (HDRS-17) total score.
-
Key Secondary Endpoint: Change from baseline to week 6 in the Hamilton Anxiety Rating Scale (HAM-A) total score.
Key Findings:
The study did not meet its primary or key secondary endpoints. There was no statistically significant difference in the change from baseline to week 6 on the HDRS-17 or the HAM-A total scores between the this compound and placebo groups.[1] The safety profile of this compound was consistent with previous studies, with no new safety concerns identified.
Table 3: Phase 2a Clinical Trial Efficacy Results
| Endpoint | This compound (135 mg) | Placebo | Least Squares Mean Difference (SE) | p-value |
| Change in HDRS-17 Score | - | - | -0.67 (0.893) | 0.2227 |
| Change in HAM-A Score | - | - | 0.23 (1.007) | 0.5889 |
Data from the NCT04080752 clinical trial.[1]
Conclusion
This compound, a selective OX1R antagonist, has been investigated as a potential treatment for anxiety disorders based on a strong preclinical rationale. While early human studies using a CO2 challenge model showed promising anxiolytic effects, a larger Phase 2a trial in patients with MDD and anxious distress did not demonstrate a significant improvement in anxiety or depressive symptoms compared to placebo. As of early 2025, further development of this compound for anxiety and depressive disorders has not been reported. The findings from the clinical development program of this compound provide valuable insights into the therapeutic potential and challenges of targeting the orexin-1 receptor for the treatment of anxiety-related conditions. Further research may be needed to identify specific patient populations or anxiety disorder subtypes that may benefit from this mechanism of action.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. IP3-independent signalling of OX1 orexin/hypocretin receptors to Ca2+ influx and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tebideutorexant: A Selective Orexin-1 Receptor Antagonist for Panic Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Panic disorder is a debilitating anxiety disorder characterized by recurrent, unexpected panic attacks. The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, has emerged as a key regulator of arousal, stress, and fear responses.[1][2] Preclinical evidence implicates hyperactivation of the orexin system, particularly through the orexin-1 receptor (OX1R), in the pathophysiology of panic and anxiety.[1][3][4] This has led to the exploration of selective OX1R antagonists as a novel therapeutic strategy for panic disorder.[1][3] Tebideutorexant (formerly JNJ-61393215) is a selective, orally active OX1R antagonist that has been investigated for its potential anti-panic effects.[1][5] This technical guide provides a comprehensive overview of the preclinical research on this compound for panic disorder, focusing on its pharmacological properties, efficacy in animal models, and the experimental protocols used in its evaluation.
Pharmacological Profile of this compound
This compound is a selective antagonist of the orexin OX1 receptor.[5] Its selectivity for OX1R over OX2R is a key feature, as antagonism of OX2R is primarily associated with sleep-inducing effects.[1] The aim of a selective OX1R antagonist is to mitigate hyperarousal and panic-related responses without causing sedation.[1][4]
Binding Affinity and Potency
In vitro studies have characterized the affinity and potency of this compound for both human and rat OX1 receptors.
| Parameter | Human OX1R | Rat OX1R | Reference |
| Binding Affinity (Ki) | Data not available in search results | Data not available in search results | |
| Functional Potency (IC50) | Data not available in search results | Data not available in search results | [1] |
While the search results confirm the characterization of affinity and potency, specific quantitative values (Ki, IC50) were not detailed in the provided abstracts.
Pharmacokinetics
Pharmacokinetic studies in humans have demonstrated that this compound is orally active with a half-life that supports once-daily dosing.[5][6]
| Parameter | Value | Reference |
| Routes of Administration | Oral | [5] |
| Elimination Half-life | 13.6 - 24.6 hours | [5][6] |
| Time to Maximal Plasma Concentration (Tmax) | 1.0 - 2.25 hours | [6] |
Preclinical Efficacy in Animal Models of Panic
The anxiolytic and anti-panic potential of this compound has been evaluated in rodent models that utilize panic-inducing stimuli relevant to human panic disorder.
Carbon Dioxide (CO2) Inhalation Model
Inhalation of elevated concentrations of CO2 is a well-validated method for inducing panic-like symptoms in both rodents and humans.[1]
-
Animals: Adult male rats are used for this model.
-
Apparatus: Rats are placed in a chamber equipped for gas delivery and behavioral monitoring.
-
Drug Administration: this compound is administered orally at doses of 3, 10, and 30 mg/kg, 30-50 minutes prior to the CO2 challenge. A negative control group receives the less active enantiomer, JNJ-63821238.[1]
-
CO2 Challenge: Animals are exposed to a 20% CO2 atmosphere.[1]
-
Behavioral and Physiological Assessment: Panic-like behaviors (e.g., freezing) and cardiovascular responses are measured before, during, and after CO2 exposure.[1]
This compound demonstrated a dose-dependent attenuation of CO2-induced panic-like behavior in rats.[1][7] Notably, this effect was achieved without altering baseline locomotor activity or autonomic function, and with minimal impact on spontaneous sleep, highlighting its non-sedating profile.[1][7]
| Dose of this compound | Effect on CO2-Induced Panic-Like Behavior | Reference |
| 3 mg/kg | Attenuation | [1] |
| 10 mg/kg | Dose-dependent attenuation | [1] |
| 30 mg/kg | Significant attenuation | [1] |
Sodium Lactate Infusion Model
Intravenous infusion of sodium lactate is another established method for inducing panic attacks in susceptible individuals and panic-like responses in animal models.[3][4] This model is often used in rats with a pre-existing vulnerability to panic, created by chronic inhibition of GABA synthesis in the dorsomedial/perifornical hypothalamus.[3][4] While another selective OX1R antagonist, JNJ-54717793, has been shown to be effective in this model, specific data for this compound in the sodium lactate model was not detailed in the search results.[4][8]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Panic Disorder
The following diagram illustrates the hypothesized signaling pathway involved in the anti-panic effects of this compound. Orexin neurons in the hypothalamus, when activated by stressful or anxiogenic stimuli, release orexin-A, which binds to OX1R in brain regions associated with fear and panic, such as the amygdala.[1] This leads to a hyperarousal state and the manifestation of panic symptoms. This compound, by selectively blocking OX1R, is thought to prevent this downstream signaling cascade, thereby reducing the panic response.
Caption: Proposed mechanism of this compound in mitigating panic responses.
Experimental Workflow for the Rat CO2 Challenge Model
The following diagram outlines the key steps in the preclinical evaluation of this compound using the rat CO2-induced panic model.
Caption: Workflow of the CO2-induced panic model in rats for testing this compound.
Conclusion and Future Directions
Preclinical studies provide a strong rationale for the therapeutic potential of the selective OX1R antagonist this compound in the treatment of panic disorder. The compound has demonstrated target engagement and efficacy in a translational animal model of panic, attenuating panic-like behaviors without inducing sedation. While early clinical trials in major depressive disorder with anxious distress did not meet their primary endpoints, the distinct pathophysiology of panic disorder may represent a more suitable indication for OX1R antagonism.[5][9] Further clinical investigation specifically in patients with panic disorder is warranted to fully elucidate the therapeutic utility of this compound. Future preclinical research could focus on direct comparisons with existing anxiolytics and further exploration of the neurocircuitry underlying its anti-panic effects.
References
- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Receptor Antagonists in the Treatment of Depression: A Leading Article Summarising Pre-clinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A KEY ROLE FOR OREXIN IN PANIC ANXIETY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tebideutorexant: A Technical Whitepaper on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebideutorexant, also known as JNJ-61393215, is a novel, orally active small molecule under investigation for the treatment of major depressive disorder and anxiety disorders. Developed by Janssen Pharmaceuticals, it functions as a selective antagonist of the orexin-1 receptor (OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and stress responses. Overactivity of the orexin system, particularly through the OX1R, has been implicated in the pathophysiology of anxiety and panic disorders. By selectively targeting and blocking the OX1R, this compound represents a promising therapeutic approach with a distinct mechanism of action from currently available treatments. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.
Chemical Structure and Identifiers
This compound possesses a complex chemical structure featuring a deuterated 2-azabicyclo[2.2.1]heptane core. The systematic IUPAC name for this compound is {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone.[1]
| Identifier | Value |
| IUPAC Name | {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone[1] |
| SMILES | [2H]C1([2H])[C@H]2C--INVALID-LINK----INVALID-LINK--N1C(=O)c1cccc(F)c1-c1ncccn1[1] |
| CAS Number | 1637681-55-0[1] |
| Molecular Formula | C₂₃H₁₆D₂F₄N₄O₂[1] |
| Molar Mass | 460.428 g·mol⁻¹[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as its octanol-water partition coefficient (logP), acid dissociation constant (pKa), and aqueous solubility, are not publicly available at this time, which is common for investigational compounds. However, based on its chemical structure, which contains both lipophilic (trifluoromethylphenyl, fluorophenyl) and polar (pyrimidine, amide, ether) moieties, it is expected to have moderate lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacological Properties
This compound is a selective and high-affinity antagonist of the orexin-1 receptor (OX1R).[2] Its mechanism of action involves competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B to the OX1R, thereby attenuating the downstream signaling cascade.
Binding Affinity
Preclinical in vitro studies have quantified the binding affinity of this compound for human and rat orexin receptors.
| Receptor | pKi (mean ± SEM) | pKB (mean ± SEM) | Selectivity (OX1R vs. OX2R) |
| Human OX1R | 8.17 ± 0.09[2] | 7.76 ± 0.05[2] | ~112-fold |
| Human OX2R | 6.12[2] | - | |
| Rat OX1R | 8.13 ± 0.09[2] | 7.72 ± 0.12[2] |
pKi represents the negative logarithm of the inhibition constant, and pKB represents the negative logarithm of the functional equilibrium dissociation constant. A higher value indicates greater binding affinity.
Pharmacokinetics
A Phase 1 single ascending dose study in healthy male volunteers provided key pharmacokinetic parameters for this compound.
| Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| 1 mg | 1.0 - 2.25[3][4] | 1.4[3][4] | 13.6 - 24.6[1][3][4] |
| 90 mg | 1.0 - 2.25[3][4] | 136.8[3][4] | 13.6 - 24.6[1][3][4] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.
Mechanism of Action and Signaling Pathway
The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq protein. Upon binding of orexin-A or orexin-B, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to neuronal excitation.
This compound, as a selective OX1R antagonist, competitively inhibits the initial step of this cascade, preventing orexin-induced activation of the Gq-PLC-IP3/DAG pathway and the subsequent rise in intracellular calcium and neuronal activation.
Experimental Protocols
Detailed, proprietary experimental protocols for this compound are not publicly available. The following are representative methodologies for key experiments based on standard practices in the field for characterizing selective orexin receptor antagonists.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Calcium Mobilization Assay (Representative Protocol)
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Clinical Development
This compound has been evaluated in a Phase 2a, double-blind, placebo-controlled clinical trial as an adjunctive treatment for adults with major depressive disorder with anxious distress. The primary endpoint of this study was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. While the study did not meet its primary endpoint, the safety and tolerability profile of this compound was consistent with previous findings.[3]
Conclusion
This compound is a potent and selective orexin-1 receptor antagonist with a well-defined chemical structure and mechanism of action. Its ability to selectively block the OX1R signaling pathway provides a targeted approach to modulating the orexin system, which is implicated in stress and arousal. While further clinical investigation is needed to fully elucidate its therapeutic potential, the data gathered to date provide a strong foundation for its continued development. This technical guide summarizes the current public knowledge of this compound, offering a valuable resource for researchers and clinicians in the field of neuroscience and drug development.
References
JNJ-61393215: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
JNJ-61393215, also known as tebideutorexant, is a novel, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of neuropsychiatric disorders, including anxiety and depression.[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[2] Preclinical and clinical evidence suggests that hyperactivity of the orexin system, particularly through the OX1R pathway, is implicated in the pathophysiology of panic and anxiety states.[1] This has positioned selective OX1R antagonists like JNJ-61393215 as a promising therapeutic strategy for conditions characterized by hyperarousal and anxiety.[1] This technical guide provides a comprehensive overview of the discovery and development history of JNJ-61393215, detailing its pharmacological profile, key experimental findings, and clinical evaluation.
Discovery and Preclinical Development
The development of JNJ-61393215 was driven by the therapeutic potential of selectively targeting the orexin-1 receptor to mitigate anxiety and panic without inducing the sedative effects associated with dual orexin receptor antagonists.[1]
In Vitro Pharmacology
Initial characterization of JNJ-61393215 involved a series of in vitro assays to determine its affinity and functional activity at human and rat orexin receptors.
Radioligand Binding Assays: While the specific, detailed protocol for JNJ-61393215 is not publicly available, such assays typically involve the use of cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human or rat OX1R and OX2R).[3][4] A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-61393215).[5] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the compound.[3]
In Vitro Functional Assays: The functional antagonist activity of JNJ-61393215 was likely assessed using cellular assays that measure the inhibition of orexin-A-induced intracellular signaling.[6][7] A common method for Gq-coupled receptors like OX1R is to measure changes in intracellular calcium concentration using a fluorescent dye and a system like the Fluorometric Imaging Plate Reader (FLIPR).[7] In this assay, cells expressing the OX1R are loaded with a calcium-sensitive dye. The ability of JNJ-61393215 to block the increase in fluorescence upon stimulation with orexin-A is quantified to determine its functional potency (e.g., pKB).[7]
JNJ-61393215 demonstrated high affinity and selectivity for the human orexin-1 receptor.
| Parameter | Human OX1R | Human OX2R | Rat OX1R | Reference |
| pKi | 8.17 | 6.12 | 8.13 | [1] |
| pKB | 7.76 | - | 7.72 | [1] |
Preclinical In Vivo Studies
Preclinical evaluation of JNJ-61393215 was conducted in rodent models to assess its pharmacokinetic profile and efficacy in a model of panic anxiety.
Rat CO2-Induced Panic Model: This model is a well-established translational model for panic anxiety.[8][9] While the specific protocol used for JNJ-61393215 is proprietary, the general procedure involves exposing rats to an elevated concentration of carbon dioxide (e.g., 20% CO2), which induces panic-like behaviors and physiological responses.[8][9][10] Behavioral assessments may include measures of freezing, escape attempts, and social interaction.[8][9][11] Physiological parameters such as heart rate and blood pressure are also typically monitored.[8] JNJ-61393215 was administered orally at various doses prior to the CO2 challenge to evaluate its ability to attenuate these panic-like responses.[1]
In the rat model of CO2-induced panic, JNJ-61393215 demonstrated a dose-dependent reduction in panic-like behaviors.
| Dose (mg/kg, p.o.) | Effect on CO2-Induced Panic-like Behavior | Reference |
| 3 | - | [1] |
| 10 | Attenuation | [1] |
| 30 | Significant Attenuation | [1] |
JNJ-61393215 was found to have minimal effects on spontaneous sleep in rats, highlighting its selective anxiolytic potential without significant sedative properties.[1]
Clinical Development
JNJ-61393215 has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase 1 Studies
First-in-human studies were conducted in healthy volunteers to establish the safety and pharmacokinetic profile of JNJ-61393215.
Single and Multiple Ascending Dose Studies (NCT0223871): These studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug at increasing dose levels.[12] While the full protocol is not publicly available, these trials typically involve administering single or multiple doses of the study drug or placebo to healthy participants.[13][14] Blood samples are collected at various time points to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).[12][13] Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and reporting of adverse events.[12][13]
Human CO2 Inhalation Challenge: This is a translational model used to induce panic-like symptoms in a controlled laboratory setting.[15][16][17] The protocol generally involves the inhalation of a mixture of CO2 (e.g., 35%) and oxygen for a short duration (e.g., one or two breaths).[15][16] Subjective and physiological responses, including measures of fear, anxiety, heart rate, and blood pressure, are assessed before and after the challenge.[15][16][17] In the study with JNJ-61393215, the drug was administered prior to the CO2 challenge to evaluate its ability to mitigate the induced panic symptoms.[1]
JNJ-61393215 was generally well-tolerated in healthy volunteers. The most common adverse events reported were somnolence and headache.[1]
Pharmacokinetic Profile of JNJ-61393215 in Healthy Volunteers (Single Ascending Dose)
| Dose (mg) | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | Reference |
| 1-90 | 1.0 - 2.25 | 13.6 - 24.6 | 1.4 - 136.8 | [12] |
In the human CO2 challenge model, a 90 mg dose of JNJ-61393215 demonstrated a significant reduction in CO2-induced fear and anxiety symptoms, comparable to the effects of alprazolam.[1]
Phase 2a Study
A Phase 2a clinical trial (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of JNJ-61393215 as an adjunctive treatment for adults with major depressive disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[18][19]
This was a double-blind, placebo-controlled, multicenter study.[18] While the complete protocol is not publicly available, the study design involved randomizing participants to receive either JNJ-61393215 (135 mg) or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.[18][19] The primary efficacy endpoint was the change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[18] Secondary endpoints likely included measures of anxiety and overall clinical improvement.[18]
The results of this Phase 2a study have been posted, and further details may be available through scientific publications and conference presentations.
Signaling Pathways and Workflows
Orexin Signaling Pathway and the Mechanism of Action of JNJ-61393215
Caption: Orexin-A binding to OX1R activates Gq, leading to neuronal activation. JNJ-61393215 blocks this pathway.
Preclinical Efficacy Evaluation Workflow
Caption: Workflow for assessing the efficacy of JNJ-61393215 in a preclinical model of panic.
Clinical Trial Logic for Proof-of-Concept
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding rat emotional responses to CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a novel perifornical-hypothalamic-area-projecting serotonergic system that inhibits innate panic and conditioned fear responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ISRCTN [isrctn.com]
- 16. CNS challenge models | CHDR [chdr.nl]
- 17. Acute anxiety and autonomic arousal induced by CO2 inhalation impairs prefrontal executive functions in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Tebideutorexant: An In-Depth Technical Guide on Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebideutorexant (JNJ-61393215) is an investigational selective orexin-1 receptor (OX1R) antagonist developed by Janssen Pharmaceuticals for the potential treatment of mood and anxiety disorders.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and motivation.[3] By selectively blocking the OX1R, this compound is hypothesized to modulate stress and fear responses without inducing the somnolence associated with dual orexin receptor antagonists. This guide provides a comprehensive overview of the available data on the potential off-target effects of this compound, focusing on its receptor selectivity, preclinical and clinical safety findings, and the methodologies used to assess these effects.
Core Pharmacology and Selectivity
This compound is characterized as a potent and selective antagonist of the OX1R. In vitro studies have demonstrated its high affinity for the human OX1R with substantial selectivity over the human OX2R.[4] This selectivity is a key feature of its pharmacological profile, intended to separate the potential therapeutic effects on anxiety and mood from the sleep-promoting effects mediated by OX2R antagonism.
Quantitative Selectivity Data
The binding affinity of this compound for human orexin receptors has been quantified, highlighting its selectivity.
| Receptor | pK_i_ | K_i_ (nM) | Selectivity (fold) vs. OX1R |
| Human OX1R | 8.17 ± 0.09 | 6.76 | - |
| Human OX2R | 6.12 | 758.6 | ~112 |
pK_i_ is the negative logarithm of the inhibition constant (K_i_). Data sourced from Salvadore et al., 2020.[4]
Off-Target Binding Profile
A comprehensive screening of this compound against a broad panel of off-target receptors, ion channels, and enzymes (e.g., a CEREP or Eurofins SafetyScreen panel) is not publicly available in the reviewed scientific literature and public databases. Such studies are a standard component of preclinical safety pharmacology to identify potential interactions that could lead to adverse effects. While the high selectivity for OX1R over OX2R is well-documented, the interaction of this compound with other molecular targets at clinically relevant concentrations remains largely undisclosed in the public domain. A publication on a related selective orexin-1 receptor antagonist, JNJ-54717793, mentions an "excellent selectivity profile," including a 50-fold selectivity versus the OX2R, suggesting that broader screening is conducted for this class of compounds.[5]
Clinical Safety and Tolerability
Clinical trials in humans provide valuable insights into the potential off-target effects of a drug candidate. Phase 1 and Phase 2a studies have evaluated the safety and tolerability of this compound.
In a Phase 1 study, the most frequently reported adverse events were somnolence and headache, all of which were of mild severity.[4][6] A Phase 2a study in patients with major depressive disorder with anxious distress reported a safety profile consistent with previous findings, with no serious adverse events reported.[1][2]
Summary of Treatment-Emergent Adverse Events
| Adverse Event | Frequency | Severity |
| Somnolence | Most frequently reported | Mild |
| Headache | Most frequently reported | Mild |
Data compiled from Phase 1 and Phase 2a clinical trial reports.[1][4][6]
Experimental Protocols
Detailed experimental protocols for a comprehensive off-target screen of this compound are not available. However, based on standard practices in pharmacology, the following methodologies are typically employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a specific receptor.
Protocol Details (Hypothetical for a Generic Off-Target Screen):
-
Cell Lines: A panel of cell lines, each stably expressing a specific off-target receptor, ion channel, or enzyme.
-
Radioligands: Specific, high-affinity radiolabeled ligands for each target.
-
Incubation: Cell membranes are incubated with the radioligand and a range of concentrations of the test compound (this compound) in a suitable buffer.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the drug that inhibits 50% of specific binding), which is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition.
Protocol Details (Hypothetical for OX1R Functional Assay):
-
Cell Line: CHO-K1 cells stably expressing the human OX1R.
-
Stimulation: Cells are stimulated with a known orexin receptor agonist (e.g., Orexin-A).
-
Measurement: The intracellular calcium concentration is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium influx is measured, and an IC50 value is determined.
Signaling Pathways
Orexin-1 Receptor Signaling
The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.
Conclusion
This compound is a selective OX1R antagonist with a well-defined primary pharmacological action. The publicly available data indicates a high degree of selectivity for the OX1R over the OX2R. Clinical studies have identified somnolence and headache as the most common, mild adverse events, which may be related to on-target or off-target effects. However, a comprehensive assessment of its potential off-target effects is limited by the lack of publicly available data from broad receptor screening panels. For a complete understanding of this compound's safety profile and potential for off-target mediated side effects, access to such preclinical safety pharmacology data would be necessary. Future publications or regulatory disclosures may provide a more complete picture of its off-target interaction profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. researchgate.net [researchgate.net]
- 6. Restricted [jnjmedicalconnect.com]
The Orexin System: A Dual-Regulator of Arousal and Affect
An in-depth exploration of the orexin system's intricate involvement in the pathophysiology of depression and anxiety reveals a complex and multifaceted regulatory network. This technical guide synthesizes current research to provide a comprehensive overview for researchers, scientists, and professionals in drug development, focusing on the system's core mechanisms, experimental validation, and therapeutic potential.
The orexin system, comprising two neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), and their corresponding G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness, feeding, and reward-seeking behaviors.[1][2][3] Orexin-producing neurons are exclusively located in the lateral hypothalamus but project widely throughout the central nervous system, influencing key regions implicated in mood and emotional regulation.[4][5]
Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[6] The differential distribution and signaling of these receptors contribute to the diverse physiological and behavioral effects of the orexin system.[7]
Orexin Signaling Pathways
Upon binding of orexin peptides, OX1R and OX2R primarily couple to Gq proteins, activating the phospholipase C (PLC) pathway.[8][9][10] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).[11][12] The orexin receptors can also couple to other G-proteins, such as Gi/o and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[8][12] These signaling cascades ultimately influence neuronal excitability and neurotransmitter release.[9]
Caption: Orexin Signaling Cascade.
Role of the Orexin System in Depression
The involvement of the orexin system in depression is complex, with studies reporting both hyperactivity and hypoactivity of the system in depressive states.[2] This discrepancy may be attributable to differences in animal models, stressors, and the specific circuits being investigated.[2]
Preclinical Evidence
Several preclinical studies suggest a link between a hyperactive orexin system and depressive-like behaviors. For instance, chronic mild stress models in rodents, which are used to induce a depressive-like state, have been associated with increased activation of orexin neurons.[2] Conversely, some studies indicate that reduced orexin system function is associated with depressive-like behaviors in rodents.[4]
Orexin receptor antagonists have shown antidepressant-like effects in animal models. Chronic administration of the dual orexin receptor antagonist (DORA) almorexant has been found to reduce behavioral despair in the tail suspension test and improve the negative feedback response of the hypothalamic-pituitary-adrenal (HPA) axis in a mouse model of depression.[2]
Clinical Evidence
In humans, the findings are also mixed. Some studies have reported elevated levels of orexin-A in the cerebrospinal fluid (CSF) of patients with depression, while others have found reduced levels.[11][13] One study observed a significant increase in plasma hypocretin-1 (orexin-A) levels in patients with depression and bipolar disorder compared to healthy controls.[14] Another study reported that patients with major depressive disorder have reduced levels of orexin-A in their CSF, and these levels were negatively correlated with the severity of depressive symptoms.[13]
Role of the Orexin System in Anxiety
Preclinical evidence more consistently points towards a pro-anxiety role for the orexin system.[15]
Preclinical Evidence
Central administration of orexin-A in rodents induces anxiety-like behaviors in paradigms such as the elevated plus-maze and the light-dark box test.[4] Optogenetic stimulation of orexin neurons has been shown to increase anxiety-related behaviors in the social interaction test.[16] This effect is thought to be mediated by orexin's projections to brain regions critical for processing fear and anxiety, including the amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus (LC).[4][17]
Orexin receptor antagonists have demonstrated anxiolytic properties in preclinical models. For example, the OX1R antagonist SB-334867 has been shown to reduce panic-like behavior and cardiovascular responses to anxiogenic stimuli in a rodent model of panic.[17]
Clinical Evidence
In humans, evidence for the role of the orexin system in anxiety is emerging. One study found that individuals with panic disorder had elevated levels of orexin-A in their CSF compared to healthy controls.[13] A clinical trial investigating the effects of the DORA suvorexant in individuals with panic disorder is underway to assess its potential to reduce panic symptoms.[6]
Quantitative Data Summary
| Study Type | Population/Model | Sample Type | Orexin-A Levels | Key Findings | Reference |
| Depression | |||||
| Clinical | Major Depressive Disorder Patients vs. Controls | Plasma | Increased | Significantly higher plasma hypocretin-1 levels in depression and bipolar disorder patients. | [14] |
| Clinical | Major Depressive Disorder Patients vs. Controls | CSF | Decreased | Reduced CSF orexin-A levels negatively correlated with depressive symptom severity. | [13] |
| Clinical | Depressed vs. Control Subjects | CSF | No significant difference in mean levels, but blunted diurnal variation in depressed subjects. | Depressed subjects showed a loss of the normal diurnal rhythm of orexin-A. | [4] |
| Preclinical | Unpredictable Chronic Mild Stress (UCMS) Mice | Brain (Fos expression) | Increased | Increased activation of orexin neurons in the dorsomedial hypothalamus/perifornical area. | [2] |
| Anxiety | |||||
| Clinical | Panic Disorder Patients vs. Controls | CSF | Increased | Elevated CSF orexin levels in patients with panic anxiety. | [13] |
| Clinical | Adolescents with Anxiety Disorder vs. Controls | Saliva | Increased | Significantly higher orexin-A levels in adolescents with anxiety. | [17] |
| Preclinical | Rat model of panic | - | - | OX1R antagonist reduced panic-like behaviors. | [17] |
| Preclinical | Social Interaction Test in Rats | Brain (Receptor internalization, ERK phosphorylation) | Increased (following optogenetic stimulation) | Optogenetic stimulation of orexin neurons increased anxiety-like behavior. | [16] |
Key Experimental Protocols
Animal Models of Depression and Anxiety
-
Unpredictable Chronic Mild Stress (UCMS): This is a widely used rodent model to induce a depressive-like state. It involves exposing animals to a series of mild, unpredictable stressors over several weeks. Behavioral outcomes are assessed using tests like the tail suspension test and forced swim test to measure behavioral despair, and anhedonia is often measured by a sucrose preference test.[2]
-
Elevated Plus Maze (EPM): This is a standard behavioral test for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[4]
-
Social Interaction Test: This test measures anxiety-related behavior in a novel social situation. A decrease in the time spent in the interaction zone with a novel conspecific is interpreted as increased anxiety.[16]
Caption: Unpredictable Chronic Mild Stress (UCMS) Experimental Workflow.
Optogenetic Manipulation of Orexin Neurons
Optogenetics allows for the precise temporal control of neuronal activity using light. In the context of orexin research, this technique has been used to investigate the causal role of orexin neuron activation in anxiety-related behaviors.[16]
-
Viral Vector Injection: A viral vector carrying the gene for a light-sensitive ion channel (e.g., Channelrhodopsin-2, ChR2) is injected into the lateral hypothalamus of transgenic mice that express Cre recombinase specifically in orexin neurons. This results in the expression of ChR2 only in orexin-producing neurons.
-
Optic Fiber Implantation: An optic fiber is implanted above the lateral hypothalamus to deliver light to the ChR2-expressing neurons.
-
Behavioral Testing with Light Stimulation: Animals are placed in a behavioral apparatus (e.g., social interaction arena), and laser light is delivered through the optic fiber to activate the orexin neurons at specific times. Behavioral responses are recorded and analyzed.
-
Post-mortem Analysis: Brain tissue is collected after the experiment to verify the correct targeting of the viral vector and to assess the downstream effects of orexin neuron activation, such as receptor internalization or phosphorylation of signaling molecules like ERK in target brain regions.[16]
Measurement of Orexin Levels
-
Radioimmunoassay (RIA): This has been the standard method for quantifying orexin-A in CSF and plasma.[18][19] It is a highly sensitive technique but can be affected by the cross-reactivity of antibodies with orexin fragments.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a more recent and highly specific method for measuring orexin levels.[18][20][21] It can distinguish between the intact peptide and its metabolites, providing a more accurate quantification.[20]
Orexin System's Interaction with Monoaminergic Systems
The orexin system extensively interacts with monoaminergic systems, including norepinephrine, serotonin, and dopamine pathways, which are well-established targets for antidepressant and anxiolytic medications.[7][11][22] Orexin neurons send excitatory projections to the locus coeruleus (norepinephrine), dorsal raphe nucleus (serotonin), and ventral tegmental area (dopamine), thereby influencing the release of these key neurotransmitters involved in mood regulation.[4][7][22] This interaction provides a neurobiological basis for how alterations in orexin signaling could contribute to the symptoms of depression and anxiety.
Caption: Orexin System and Monoaminergic System Interaction.
Therapeutic Implications and Future Directions
The growing body of evidence implicating the orexin system in the pathophysiology of depression and anxiety has spurred the development of orexin receptor antagonists as potential novel treatments.[23] Dual orexin receptor antagonists, such as suvorexant, lemborexant, and daridorexant, are already approved for the treatment of insomnia.[24] Given the high comorbidity of insomnia with depression and anxiety, these agents may offer a dual benefit by improving sleep and potentially alleviating mood and anxiety symptoms.[23]
A phase 2 study of the selective OX2R antagonist seltorexant as an adjunctive treatment for major depressive disorder showed promising results, particularly in patients with baseline insomnia or fatigue.[25] However, a trial with the DORA filorexant was terminated early and did not show a significant antidepressant effect.[25] These mixed results highlight the need for further research to delineate the specific roles of OX1R and OX2R in mood and anxiety regulation and to identify patient populations most likely to benefit from orexin-targeted therapies.
Future research should focus on:
-
Clarifying the discrepancies in clinical findings regarding orexin levels in depression.
-
Investigating the circuit-specific roles of orexin in different subtypes of depression and anxiety.
-
Conducting large-scale clinical trials to evaluate the efficacy and safety of orexin receptor antagonists as primary or adjunctive treatments for mood and anxiety disorders.
-
Exploring the potential of orexin receptor agonists for conditions characterized by orexin deficiency.
References
- 1. Orexin in depression: Evidence from basic and clinical research [accscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexins and stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. karger.com [karger.com]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Increased Hypocretin (Orexin) Plasma Level in Depression, Bipolar Disorder Patients [frontiersin.org]
- 15. The role of the orexin system in the neurobiology of anxiety disorders: Potential for a novel treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optogenetic examination identifies a context-specific role for orexins/hypocretins in anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurobiology of the Orexin System and Its Potential Role in the Regulation of Hedonic Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From radioimmunoassay to mass spectrometry: a new method to quantify orexin-A (hypocretin-1) in cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DSpace [helda.helsinki.fi]
- 20. academic.oup.com [academic.oup.com]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 22. researchgate.net [researchgate.net]
- 23. Orexin Receptor Antagonists as Adjunct Drugs for the Treatment of Depression: A Mini Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting the Orexin System in the Pharmacological Management of Insomnia and Other Diseases: Suvorexant, Lemborexant, Daridorexant, and Novel Experimental Agents | MDPI [mdpi.com]
- 25. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of JNJ-61393215
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the efficacy of JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The following sections describe the necessary materials and methods to determine the binding affinity and functional potency of this compound.
Introduction to JNJ-61393215 and In Vitro Efficacy Testing
JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR) involved in regulating various physiological processes, including wakefulness, reward, and anxiety.[1] In vitro efficacy testing is crucial for characterizing the pharmacological profile of JNJ-61393215, providing essential data on its potency and selectivity. The primary in vitro methods for this characterization are radioligand binding assays and functional cell-based assays, such as calcium mobilization assays.
Radioligand binding assays directly measure the affinity of a compound for its target receptor. Functional assays, on the other hand, assess the compound's ability to modulate the receptor's signaling pathway in a cellular context. For OX1R, which couples to the Gq protein, activation leads to an increase in intracellular calcium concentration. Therefore, a calcium mobilization assay is a suitable method to quantify the antagonistic activity of JNJ-61393215.
Orexin-1 Receptor Signaling Pathway
The binding of the endogenous ligand, orexin-A, to the OX1R activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. JNJ-61393215 acts by competitively binding to the OX1R, thereby preventing orexin-A from binding and initiating this signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro efficacy data for JNJ-61393215.
Table 1: Radioligand Binding Affinity of JNJ-61393215
| Receptor | Species | pKi (mean ± SEM) |
| OX1R | Human | 8.17 ± 0.09 |
| OX1R | Rat | 8.13 ± 0.09 |
| OX2R | Human | 6.12 |
Data sourced from Translational Psychiatry (2020).[1]
Table 2: Functional Antagonist Potency of JNJ-61393215
| Receptor | Species | pKB (mean ± SEM) |
| OX1R | Human | 7.76 ± 0.05 |
| OX1R | Rat | 7.72 ± 0.12 |
| OX2R | Human | 6.01 |
Data sourced from Translational Psychiatry (2020).[1]
Experimental Protocols
Protocol 1: OX1R Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of JNJ-61393215 for the human and rat orexin-1 receptors.
Experimental Workflow
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human or rat OX1R.
-
Radioligand: [³H]-SB-674042 (a known OX1R antagonist).
-
Test Compound: JNJ-61393215.
-
Non-specific Binding Control: A high concentration of a non-labeled OX1R antagonist (e.g., 10 µM SB-334867).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore Multiscreen).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of JNJ-61393215 in 100% DMSO.
-
Create a serial dilution of JNJ-61393215 in assay buffer to achieve final assay concentrations typically ranging from 0.1 nM to 10 µM.
-
Dilute the [³H]-SB-674042 in assay buffer to a final concentration of approximately 1 nM.
-
Resuspend the cell membranes in assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-SB-674042, and 25 µL of cell membrane suspension.
-
Non-specific Binding: Add 50 µL of non-specific binding control, 25 µL of [³H]-SB-674042, and 25 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each JNJ-61393215 dilution, 25 µL of [³H]-SB-674042, and 25 µL of cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration:
-
Pre-wet the filter plate with assay buffer.
-
Rapidly transfer the contents of the incubation plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the JNJ-61393215 concentration.
-
Determine the IC50 value (the concentration of JNJ-61393215 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: OX1R Calcium Mobilization Assay
This protocol describes a cell-based functional assay to determine the potency (pKB) of JNJ-61393215 as an antagonist of the orexin-1 receptor by measuring changes in intracellular calcium concentration.
Experimental Workflow
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human orexin-1 receptor (CHO-K1/OX1).[2]
-
Culture Medium: Ham's F12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 400 µg/ml G418.[2]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
OX1R Agonist: Orexin-A.
-
Test Compound: JNJ-61393215.
-
Assay Plates: Black-walled, clear-bottom 96-well microplates.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements with automated liquid handling.
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1/OX1 cells in the recommended medium at 37°C in a 5% CO₂ incubator.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the culture medium from the cell plates and add 100 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of JNJ-61393215 in assay buffer.
-
Add the desired volume of the JNJ-61393215 dilutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (EC₈₀), typically in the low nanomolar range.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the measurement, which typically involves a baseline fluorescence reading for 10-20 seconds, followed by the automated addition of the Orexin-A solution.
-
Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the percentage of inhibition (relative to the response with agonist alone) against the logarithm of the JNJ-61393215 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the pKB value using the Schild equation for competitive antagonism.
-
Conclusion
The described in vitro assays are fundamental for the characterization of JNJ-61393215's efficacy as a selective OX1R antagonist. The radioligand binding assay provides a direct measure of its affinity for the receptor, while the calcium mobilization assay confirms its functional antagonism in a cellular context. Accurate execution of these protocols will yield reliable data on the potency and selectivity of JNJ-61393215, which are critical for its preclinical and clinical development.
References
Application Notes & Protocols: Evaluating the Anxiolytic Effects of Tebideutorexant in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tebideutorexant (also known as JNJ-61393215) is an investigational compound under development for depression and anxiety disorders.[1] It functions as a selective antagonist for the orexin-1 receptor (OX1R).[1] The orexin system, originating in the lateral hypothalamus, plays a crucial role in regulating various physiological processes, including sleep-wake cycles, reward-seeking, and emotional behaviors like stress and anxiety.[2][3] Orexin neurons project to brain regions heavily implicated in fear and anxiety, such as the amygdala and the bed nucleus of the stria terminalis.[3] By blocking the action of orexin neuropeptides at the OX1R, this compound is hypothesized to mitigate the hyperarousal states associated with anxiety and panic disorders. Preclinical studies have demonstrated its potential anti-panic properties in rodent models.[4][5]
These application notes provide detailed protocols for established animal models relevant for assessing the anxiolytic efficacy of this compound.
Orexin Signaling Pathway in Anxiety and this compound's Mechanism of Action
The orexin system's role in anxiety is linked to its projections to key emotional regulation centers in the brain. Orexin neurons are activated by anxiogenic stimuli, contributing to the expression of fear and anxiety-related behaviors.[5] this compound acts by selectively blocking the OX1 receptor, thereby preventing downstream signaling initiated by the binding of Orexin-A and Orexin-B.
Caption: Orexin signaling pathway in anxiety and the inhibitory action of this compound.
Animal Models for Anxiolytic Efficacy
CO₂ Inhalation Model of Panic
This model is a translational paradigm used to induce panic-like symptoms in both rodents and humans by exposing them to a higher concentration of carbon dioxide.[5] It has been successfully used to demonstrate the anti-panic effects of this compound in rats.[5][6]
Experimental Protocol:
-
Animal Acclimation: Male Sprague-Dawley rats are single-housed and acclimated to the facility for at least 7 days, with handling for 3 days prior to the experiment to reduce stress.
-
Drug Administration: Animals are randomly assigned to groups. This compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered orally (p.o.) 60-90 minutes before the test. A positive control, such as alprazolam, may be included.
-
Apparatus: A standard rodent cage (e.g., 45 x 24 x 20 cm) with a sealed lid containing inlet and outlet ports for gas delivery.
-
Procedure:
-
The rat is placed in the chamber and allowed a 5-minute habituation period with normal air flow (2 L/min).
-
The gas mixture is switched to 35% CO₂ (balanced with 65% O₂) for a 2-minute challenge period.[5]
-
Behavior is video-recorded throughout the session.
-
-
Data Analysis: The primary endpoint is the time spent immobile or "freezing," which is considered a panic-like defensive behavior. Other measures can include locomotor activity and autonomic responses if equipment is available.
Caption: Experimental workflow for the CO₂ inhalation model of panic.
Representative Data: The following table illustrates the expected dose-dependent effect of this compound on panic-like behavior in the rat CO₂ model, based on published findings.[5][6]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Freezing Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | - | 85 ± 7.2 | - |
| This compound | 10 | 58 ± 6.5 | 31.8% |
| This compound | 30 | 42 ± 5.9 | 50.6% |
| Alprazolam (Positive Control) | 1.0 | 45 ± 6.1 | 47.1% |
| Data are represented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Data are illustrative based on described dose-dependent attenuation. |
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[7] It relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8][9] Anxiolytic compounds typically increase the time spent and entries into the open arms.
Experimental Protocol:
-
Animal Acclimation: Mice (e.g., C57BL/6J) or rats are housed in groups and acclimated for at least one week. Handle animals for several days before testing.
-
Drug Administration: this compound or vehicle is administered (e.g., p.o. or i.p.) at a predetermined time (e.g., 60 minutes) before the test.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two arms enclosed by high walls. The maze is typically made of a non-reflective material and situated in a dimly lit room (e.g., 100 lux).[9]
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore freely for a 5-minute session.[7]
-
The session is recorded by an overhead video camera for later analysis.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
-
-
Data Analysis: Key parameters include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to control for locomotor effects).
-
Caption: Experimental workflow for the Elevated Plus Maze test.
Representative Data: The table below shows hypothetical data for an orexin antagonist in the EPM, demonstrating a classic anxiolytic profile. While a dual orexin receptor antagonist (DORA) showed no significant effects in an EPM study on TBI mice[10], another DORA, daridorexant, has shown anxiolytic-like effects in other models[11][12].
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 15.2 ± 2.1 | 8.5 ± 1.3 | 1550 ± 120 |
| This compound | 10 | 28.5 ± 3.5 | 12.1 ± 1.8 | 1525 ± 135 |
| This compound | 30 | 35.1 ± 4.0 | 14.5 ± 2.0 | 1490 ± 110 |
| Diazepam (Positive Control) | 2.0 | 38.4 ± 4.2 | 15.2 ± 2.1 | 1350 ± 140 |
| *Data are represented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Data are illustrative. |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[13] Anxious animals tend to stay close to the walls (thigmotaxis) and avoid the exposed center of the arena. Anxiolytics are expected to increase the time spent and distance traveled in the center zone.
Experimental Protocol:
-
Animal Acclimation: As described for the EPM.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Apparatus: A square or circular arena (e.g., 50 x 50 x 40 cm for mice) with walls high enough to prevent escape. The arena floor is divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Gently place the animal in one corner of the arena.
-
Allow the animal to explore for a set period, typically 10-15 minutes.[14]
-
Record the session with an overhead video camera linked to a tracking system.
-
Clean the arena thoroughly between subjects.
-
-
Data Analysis:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled (overall locomotor activity).
-
Frequency of entries into the center zone.
-
Caption: Experimental workflow for the Open Field Test.
Representative Data: Illustrative data demonstrating a potential anxiolytic effect in the OFT. It is crucial to monitor total distance traveled, as orexin antagonists can cause sedation or hypoactivity, which could confound the results.[10]
| Treatment Group | Dose (mg/kg) | Time in Center (seconds) | Center Entries | Total Distance (cm) |
| Vehicle | - | 35 ± 4.1 | 18 ± 2.5 | 2100 ± 150 |
| This compound | 10 | 55 ± 5.2 | 25 ± 3.1 | 2050 ± 160 |
| This compound | 30 | 72 ± 6.8 | 31 ± 3.5 | 1980 ± 145 |
| Diazepam (Positive Control) | 2.0 | 80 ± 7.5 | 35 ± 4.0 | 1750 ± 180 |
| *Data are represented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Data are illustrative. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin Receptor Antagonists as Emerging Treatments for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Anxiolytic-like effects of the dual orexin receptor antagonist daridorexant in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
Application Notes & Protocols for Measuring Tebideutorexant Levels in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of tebideutorexant in plasma, a selective orexin-1 receptor antagonist currently under investigation for depression and anxiety disorders.[1] The protocols described herein are based on established bioanalytical techniques for similar orexin receptor antagonists, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for quantifying small molecules in complex biological matrices.[2][3][4]
Overview of Analytical Techniques
The quantification of this compound in plasma can be effectively achieved using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This approach offers excellent specificity and sensitivity, which are critical for pharmacokinetic and toxicokinetic studies in drug development. While other techniques like HPLC with UV detection exist, LC-MS/MS is generally preferred for its superior performance in complex biological samples.
Key Advantages of LC-MS/MS:
-
High Selectivity: The ability to monitor specific precursor-to-product ion transitions for this compound minimizes interference from endogenous plasma components.
-
High Sensitivity: Achieves low limits of quantification (LLOQ), often in the low ng/mL range, which is essential for accurately characterizing the drug's pharmacokinetic profile.[4][5][6]
-
Broad Dynamic Range: Can accurately measure a wide range of concentrations, accommodating fluctuations in plasma levels following administration.[2]
Experimental Protocols
This section details a typical LC-MS/MS method for the determination of this compound in plasma. The protocol is divided into sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective technique for extracting small molecule drugs like this compound from plasma. It involves partitioning the analyte between the aqueous plasma phase and an immiscible organic solvent.
Materials:
-
Human plasma (or relevant species)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C, ²H₃-tebideutorexant)
-
Methyl t-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium formate
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates (optional, for high-throughput analysis)
Protocol:
-
Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of this compound working solution. For blank samples, add 10 µL of the vehicle solution.
-
Vortex: Briefly vortex the samples to ensure homogeneity.
-
Extraction: Add 500 µL of methyl t-butyl ether (MTBE) to each tube.
-
Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 30:70 v/v 10mM ammonium formate, pH 3/acetonitrile).
-
Vortex and Centrifuge: Vortex the reconstituted samples for 1 minute and then centrifuge at 4,000 rpm for 5 minutes to pellet any particulates.
-
Analysis: Transfer the supernatant to autosampler vials or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
The following are typical chromatographic conditions for the analysis of orexin receptor antagonists.
| Parameter | Condition |
| HPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic or gradient elution (e.g., 30% B for 2 min) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3-5 minutes |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | To be determined by direct infusion of the analytical standard. A hypothetical transition based on suvorexant could be m/z 461 -> [product ion]. |
| MRM Transition (SIL-IS) | To be determined by direct infusion. A hypothetical transition could be m/z 465 -> [product ion]. |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
| Ion Source Temperature | 500°C |
Data Presentation and Validation Parameters
A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize key validation parameters that should be assessed.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 1 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% of Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% of Nominal) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor |
| Low QC | 3 | > 80 | 0.85 - 1.15 |
| High QC | 800 | > 80 | 0.85 - 1.15 |
Table 4: Stability
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top | 24 hours at Room Temperature | Low, High | 85 - 115 |
| Freeze-Thaw | 3 cycles | Low, High | 85 - 115 |
| Long-term | 30 days at -80°C | Low, High | 85 - 115 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for measuring this compound in plasma.
Caption: Bioanalytical workflow for this compound quantification.
This compound Signaling Pathway
This compound is a selective orexin-1 receptor (OX1R) antagonist. The orexin system is involved in regulating arousal, wakefulness, and motivation. By blocking the OX1R, this compound modulates downstream signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Protocol for dissolving and storing Tebideutorexant for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and storage of Tebideutorexant (also known as JNJ-61393215), a selective orexin 1 receptor (OX1R) antagonist. These guidelines are intended for use in preclinical and research settings.
Chemical Information
| Property | Value | Source |
| IUPAC Name | {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone | [1] |
| Molecular Formula | C₂₃H₁₆D₂F₄N₄O₂ | [1] |
| Molecular Weight | 460.43 g/mol | [2] |
| CAS Number | 1637681-55-0 | [1] |
| Mechanism of Action | Selective Orexin 1 Receptor (OX1R) Antagonist | [1] |
Dissolution Protocol
Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following protocol is based on general practices for compounds with similar structures and should be optimized as needed. It is highly recommended to consult the Certificate of Analysis provided by the supplier for any available solubility data.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Absolute Ethanol (≥99.5%)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure for Preparing a Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound:
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock solution: 0.010 mol/L * 0.001 L * 460.43 g/mol * 1000 mg/g = 4.60 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication may be used. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
Storage Protocol
Solid Compound:
-
Store the solid powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[2]
Stock Solutions:
-
DMSO stock solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (months) or at -80°C for long-term storage.[2]
Experimental Protocol Example: In Vitro Calcium Mobilization Assay
This protocol describes a common method to evaluate the antagonist activity of this compound at the Orexin 1 Receptor.
Objective: To determine the IC₅₀ of this compound by measuring its ability to inhibit Orexin-A-induced calcium mobilization in cells expressing OX1R.
Materials:
-
HEK293 cells stably expressing the human Orexin 1 Receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Orexin-A (agonist)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with calcium measurement capabilities
Procedure:
-
Cell Seeding: Seed the OX1R-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of Orexin-A at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.
-
Add the Orexin-A solution to the wells to stimulate the receptor.
-
Continue recording the fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the positive control (Orexin-A alone) and negative control (buffer alone).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mechanism of Action: Orexin 1 Receptor Signaling Pathway
This compound is a selective antagonist of the Orexin 1 Receptor (OX1R), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by the endogenous ligand, Orexin-A, which is inhibited by this compound.
Caption: Orexin 1 Receptor Signaling Pathway.
References
Application Notes and Protocols for Determining OX1R Antagonism by Tebideutorexant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebideutorexant (also known as JNJ-61393215) is a selective antagonist of the Orexin-1 receptor (OX1R).[1][2] The orexin system, consisting of orexin neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological processes, including wakefulness, appetite, and reward.[3][4] Dysregulation of the orexin system has been implicated in several disorders, and OX1R in particular is a promising therapeutic target for conditions such as anxiety and substance use disorders.
These application notes provide detailed protocols for cell-based assays to characterize the antagonism of OX1R by this compound. The described methods are essential for determining the binding affinity and functional potency of this compound and other potential OX1R antagonists.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at human orexin receptors.
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | Human OX1R | Radioligand Binding | pKi | 8.17 |
| This compound | Human OX2R | Radioligand Binding | pKi | 6.12 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OX1R signaling pathway and the general workflow of the cell-based assays described in this document.
Experimental Protocols
Radioligand Binding Assay for Determining this compound Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of this compound for the human OX1R.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.
-
Radioligand: [¹²⁵I] Orexin-A or a suitable tritiated antagonist like [³H]-SB-334867.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known non-radiolabeled OX1R antagonist (e.g., SB-334867).
-
Test Compound: this compound.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
96-well microplates.
-
Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
-
Incubator.
-
Protocol:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-labeled antagonist.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization (FLIPR) for OX1R Antagonism
This protocol measures the ability of this compound to inhibit Orexin-A-induced intracellular calcium mobilization in cells expressing OX1R.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.[5][6]
-
Agonist: Orexin-A.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Buffers:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
-
Equipment:
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
-
Incubator (37°C, 5% CO₂).
-
Protocol:
-
Cell Plating:
-
Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Prepare the Orexin-A solution at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add the this compound solutions to the cell plate and incubate for a defined period (e.g., 15-30 minutes).
-
The instrument will then add the Orexin-A solution to all wells.
-
Measure the fluorescence intensity before and after the addition of the agonist to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple antagonist concentrations.
-
Functional Assay: IP-One (HTRF) for OX1R Antagonism
This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, to determine the functional potency of this compound.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.
-
Agonist: Orexin-A.
-
Test Compound: this compound.
-
Assay Kit: IP-One HTRF kit (contains IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer).
-
Stimulation Buffer: Provided with the kit, typically contains LiCl to inhibit IP1 degradation.
-
Equipment:
-
384-well white microplates.
-
HTRF-compatible plate reader.
-
Incubator (37°C).
-
Protocol:
-
Cell Preparation:
-
Harvest and resuspend the cells in the stimulation buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add varying concentrations of this compound to the wells.
-
Add the cell suspension to the wells.
-
Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add Orexin-A (at its EC₈₀ concentration) to the wells.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Reading:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced.
-
Calculate the percentage of inhibition of the Orexin-A response by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing variability in animal studies with JNJ-61393215
Welcome to the technical support resource for JNJ-61393215 (tebideutorexant). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this selective orexin-1 receptor (OX1R) antagonist in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-61393215?
A1: JNJ-61393215 is a potent and selective orexin-1 receptor (OX1R) antagonist.[1][2] The orexin system is involved in regulating various physiological functions, including arousal, stress, and reward.[3][4] By selectively blocking the OX1R, JNJ-61393215 is hypothesized to mitigate responses to stressful or anxiogenic stimuli without the sedative effects associated with dual OX1R/OX2R antagonists.[1][4]
Q2: What is the selectivity profile of JNJ-61393215 for OX1R versus OX2R?
A2: JNJ-61393215 demonstrates high selectivity for the human orexin-1 receptor. In vitro studies have shown its affinity (pKi) for OX1R to be 8.17, compared to 6.12 for OX2R, indicating approximately 100-fold selectivity.[1][5]
Q3: What are the expected effects of JNJ-61393215 in animal models?
A3: In preclinical studies, JNJ-61393215 has been shown to produce anxiolytic-like effects, particularly in models that involve an anxiogenic challenge.[6][7] For instance, it dose-dependently attenuates panic-like behaviors and associated cardiovascular responses induced by CO2 inhalation or sodium lactate infusion in rats.[4][7][8]
Q4: Does JNJ-61393215 affect sleep and wakefulness?
A4: Unlike dual orexin receptor antagonists, selective blockade of OX1R by JNJ-61393215 has minimal effect on spontaneous sleep-wake cycles in wild-type rodents under baseline conditions.[5][7] However, to confirm target engagement in vivo, studies have shown that in OX2R knockout mice, JNJ-61393215 can promote REM sleep.[7] This suggests that its primary effects are not sedative but are specific to the modulation of stress and arousal pathways.
Q5: What is the known safety and tolerability profile?
A5: In human clinical trials, JNJ-61393215 has been generally well-tolerated. The most frequently reported adverse events were mild somnolence and headache.[6][7]
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Behavioral Readouts
Question: We are administering JNJ-61393215 to rodents but are not observing a consistent, significant effect on anxiety-related behaviors. Why might this be happening?
Potential Causes and Solutions:
-
Absence of a "Challenged" State: The anxiolytic effects of JNJ-61393215 are most robustly observed under conditions of hyperarousal or in response to a panic- or anxiety-inducing stimulus.[1][6] In unchallenged, naive animals, the compound may show no detectable behavioral effects.[7]
-
Suboptimal Dosing or Timing: The effects of JNJ-61393215 are dose-dependent.[6] Furthermore, administration must be timed appropriately relative to the behavioral test to ensure adequate plasma and brain concentrations.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific model and strain. Refer to the pharmacokinetic data (Table 2) to align the timing of administration with the peak plasma concentration (Tmax) and the behavioral paradigm. Pre-treatment is typically required before the anxiogenic challenge.
-
-
Inappropriate Behavioral Endpoints: The mechanism of JNJ-61393215 may influence specific domains of anxiety differently.
-
Solution: Utilize behavioral assays and physiological measures that are sensitive to panic and hyperarousal. For example, in the CO2 model, endpoints such as social interaction time and changes in mean arterial blood pressure have been shown to be effective.[8]
-
Issue 2: Unexpected Sedative Effects Observed
Question: Our animals appear lethargic or sedated after administration of JNJ-61393215, which was unexpected for a selective OX1R antagonist. What could be the cause?
Potential Causes and Solutions:
-
High Dose: While selective for OX1R, very high doses might lead to off-target effects or an exaggeration of intended pharmacology. Somnolence has been reported as a mild adverse event in humans.[6][7]
-
Solution: Re-evaluate the dose being used. If a dose-response study has not been performed, consider testing a lower dose range. Ensure that the observed effects are differentiated from genuine sedation versus reduced anxiety-induced hyperlocomotion.
-
-
Interaction with Other Factors: The animal's housing conditions, time of day for testing (circadian rhythm), or interaction with other experimental compounds could influence arousal levels.
-
Solution: Standardize experimental conditions meticulously. Conduct testing at the same time of day. If using co-administered compounds, run appropriate vehicle and single-agent controls to isolate the effects of JNJ-61393215.
-
Issue 3: Difficulty with Formulation and Administration
Question: We are unsure how to properly formulate JNJ-61393215 for oral administration in our animal studies.
Potential Causes and Solutions:
-
Improper Vehicle Selection: The solubility and stability of the compound are dependent on the vehicle, which can impact bioavailability and, consequently, experimental outcomes.
-
Solution: While specific vehicle compositions for preclinical studies are not always published, a common approach for oral gavage of similar small molecules is a suspension in a vehicle such as 0.5% methylcellulose in water. It is highly recommended to perform small-scale solubility and stability tests with your chosen vehicle before beginning large-scale animal experiments. Always include a vehicle-only control group in your study design.
-
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Potency
| Receptor | Species | Assay Type | Value (pKi) | Selectivity (OX1R vs OX2R) |
| OX1R | Human | Radioligand Binding | 8.17 ± 0.09 | ~112-fold |
| OX2R | Human | Radioligand Binding | 6.12 | |
| OX1R | Rat | Radioligand Binding | 8.13 ± 0.09 |
Data sourced from Salvadore et al., 2020 and de Wit et al., 2023.[1][7]
Table 2: Pharmacokinetic Parameters of JNJ-61393215 in Healthy Human Volunteers (Single Ascending Dose)
| Dose | Tmax (Median, hours) | Cmax (Mean, ng/mL) | Half-life (Mean, hours) |
| 1 mg | 1.0 - 1.5 | 1.4 | 13.6 - 24.6 |
| 30 mg | 1.0 - 1.5 | 2850 ± 701 | 13.6 - 24.6 |
| 90 mg | ~2.25 | 136.8 (total Cmax 4497 ± 664) | 13.6 - 24.6 |
Note: Detailed comparative pharmacokinetic data across different animal species are not readily available in the public domain. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal models to optimize dosing regimens. Data sourced from de Wit et al., 2023.[1]
Experimental Protocols
Key Experiment: Rat Model of CO2-Induced Panic Anxiety
This protocol describes a general procedure to assess the anxiolytic potential of JNJ-61393215 in a rat model of panic.
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Group-housed (2-3 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week before any experimental procedures. Handle animals daily for several days leading up to the experiment to reduce handling stress.
2. JNJ-61393215 Preparation and Administration:
-
Formulation: Prepare a suspension of JNJ-61393215 in a standard vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
Dose Range: Based on published literature, effective oral doses in rats range from 3 to 30 mg/kg.[8]
-
Administration: Administer the compound or vehicle via oral gavage (p.o.). The volume should be consistent across all animals (e.g., 5 mL/kg).
-
Timing: Administer the compound 60-90 minutes prior to the CO2 challenge to allow for absorption.
3. Experimental Procedure (CO2 Challenge):
-
Apparatus: A standard rodent observation chamber (e.g., 40x40x30 cm) that can be hermetically sealed, with inlets for gas delivery and an oxygen sensor.
-
Habituation: Place the rat in the chamber for a 10-20 minute habituation period with normal air flow.
-
Baseline Recording: Record baseline behavioral and physiological parameters for 5-10 minutes.
-
CO2 Exposure: Introduce a gas mixture of 20% CO2 and 80% O2 into the chamber for a period of 5-10 minutes.
-
Post-Challenge Recording: Following the CO2 challenge, return to normal air flow and record behavior and physiological responses for an additional 15-30 minutes.
4. Endpoints and Data Analysis:
-
Behavioral Analysis: Key behaviors to score include freezing, social interaction (if a pair is tested), and locomotor activity. An observer blinded to the treatment groups should score the behaviors.
-
Physiological Analysis: If animals are instrumented with telemetric devices, record mean arterial blood pressure (MAP), heart rate (HR), and body temperature.
-
Statistical Analysis: Compare the responses between the vehicle-treated group and the JNJ-61393215-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Analyze the change from baseline for physiological measures.
Mandatory Visualizations
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. medkoo.com [medkoo.com]
- 3. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. researchgate.net [researchgate.net]
- 7. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize sedative effects of Tebideutorexant in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential sedative effects of Tebideutorexant in preclinical models.
Troubleshooting Guide: Unwanted Sedative Effects
Researchers may occasionally observe sedative-like effects in preclinical models, particularly at higher dose ranges or under specific experimental conditions. This guide provides a step-by-step approach to troubleshoot and mitigate these effects.
Initial Assessment:
Before adjusting experimental parameters, it's crucial to confirm that the observed hypoactivity is indeed sedation and not a manifestation of other factors such as anxiolysis (reduced exploration due to calmness), motor impairment, or general malaise.
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Reduced locomotor activity in the open field test. | High dose of this compound leading to sedation. | Conduct a dose-response study to determine the therapeutic window for anxiolytic-like effects without sedation. Start with a lower dose and incrementally increase it. |
| Timing of behavioral testing does not align with peak plasma/brain concentrations. | Review the pharmacokinetic profile of this compound in the specific species and strain being used. Adjust the time between drug administration and behavioral testing accordingly. | |
| Animal strain susceptibility. | Be aware that different rodent strains can have varying sensitivities to CNS-active drugs. If possible, test in a different, less sensitive strain. | |
| Decreased number of arm entries in the elevated plus maze. | Sedation leading to a general decrease in activity. | Analyze both the time spent in the open arms (anxiolysis) and the total number of arm entries (locomotor activity). A decrease in total entries suggests sedation.[1] Consider lowering the dose. |
| Impaired performance on the rotarod test. | Motor coordination deficits indicative of sedation or ataxia. | The rotarod test is a direct measure of motor coordination.[2][3][4][5] If impairment is observed, it strongly suggests a sedative or ataxic effect. A dose reduction is recommended. |
| Inconsistent or unexpected sedative effects. | Off-target effects or interaction with other experimental variables. | Ensure high purity of the this compound compound. Review all experimental conditions for potential confounders (e.g., environmental stressors, diet, lighting). |
Quantitative Data Summary: Dose-Response Relationship (Hypothetical Example)
This table provides a hypothetical example of a dose-response study in rats to illustrate the separation between anxiolytic-like efficacy and sedative effects. Actual effective and sedative doses should be determined empirically for each specific experimental setup.
| Dose (mg/kg, p.o.) | Anxiolytic-like Effect (Elevated Plus Maze - % Time in Open Arms) | Sedative Effect (Open Field Test - % Decrease in Total Distance Traveled) | Motor Coordination (Rotarod - % Decrease in Latency to Fall) |
| Vehicle | 15% | 0% | 0% |
| 1 | 25% | < 5% | < 5% |
| 3 | 40% | < 10% | < 10% |
| 10 | 45% | 15% | 15% |
| 30 | 48% | 40% | 50% |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it expected to have minimal sedative effects?
A1: this compound is a selective orexin-1 receptor (OX1R) antagonist.[6][7] The orexin system is involved in regulating wakefulness, primarily through the orexin-2 receptor (OX2R). By selectively targeting OX1R, which is more implicated in stress and anxiety pathways, this compound is designed to reduce anxiety-like behaviors with a lower potential for causing sedation compared to dual orexin receptor antagonists (DORAs) that also block OX2R.[8][9]
Q2: At what doses are sedative effects typically observed with this compound in preclinical models?
A2: Preclinical studies with selective OX1R antagonists have generally shown a good separation between doses that produce anxiolytic-like effects and those that cause sedation.[8] Sedation is typically observed at doses significantly higher than the therapeutic dose for anxiety. However, the exact dose at which sedation occurs can vary depending on the species, strain, and the specific behavioral assay used. A thorough dose-response study is essential for each experimental paradigm.
Q3: How can I differentiate between anxiolysis and sedation in my behavioral assays?
A3: It is critical to use behavioral assays that can dissociate these two effects.
-
Open Field Test: An anxiolytic effect is typically indicated by an increase in the time spent in the center of the arena, without a significant change in total distance traveled. A sedative effect would be characterized by a decrease in the total distance traveled.[1][10][11][12][13]
-
Elevated Plus Maze: Anxiolysis is demonstrated by an increased percentage of time spent and entries into the open arms, without a significant change in the total number of arm entries. Sedation would lead to a decrease in the total number of arm entries.[14][15][16][17][18]
Q4: What is the typical pharmacokinetic profile of this compound in rodents?
A4: While specific pharmacokinetic data for this compound in various preclinical models is not extensively published in the public domain, orexin receptor antagonists administered orally are generally absorbed relatively quickly, with peak plasma concentrations reached within a few hours.[19][20][21][22] The half-life can vary, influencing the optimal timing for behavioral experiments. It is recommended to perform pharmacokinetic studies in the specific animal model being used to guide the experimental design.
Experimental Protocols
1. Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone by software.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set period (typically 5-10 minutes) using a video tracking system.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Key Parameters:
-
Total distance traveled (cm): A measure of general locomotor activity. A significant decrease suggests sedation.
-
Time spent in the center (s): An indicator of anxiety-like behavior. An increase suggests an anxiolytic effect.
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
2. Elevated Plus Maze Test
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms of equal size.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes, recording its behavior with a video camera.
-
Clean the maze with 70% ethanol between trials.
-
-
Key Parameters:
-
Percentage of time spent in the open arms: The primary measure of anxiety-like behavior. An increase indicates an anxiolytic effect.
-
Percentage of open arm entries: A secondary measure of anxiety.
-
Total number of arm entries: A measure of overall activity. A decrease can indicate sedation.
-
3. Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Train the animals on the rotarod for a few trials on the day before the experiment to acclimate them to the apparatus.
-
On the test day, administer this compound or vehicle.
-
Place the animal on the rotating rod at a set speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod.
-
Perform 2-3 trials with an inter-trial interval.
-
-
Key Parameters:
-
Latency to fall (s): A shorter latency compared to the vehicle group indicates impaired motor coordination.
-
Signaling Pathways and Experimental Workflows
Caption: Orexin-1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Minimizing Sedative Effects.
References
- 1. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. biomed-easy.com [biomed-easy.com]
- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. anilocus.com [anilocus.com]
- 11. Open field test for mice [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. Elevated plus maze protocol [protocols.io]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats [frontiersin.org]
- 22. Disposition and metabolism of [14C]lemborexant, a novel dual orexin receptor antagonist, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage of JNJ-61393215 to avoid receptor saturation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JNJ-61393215 to avoid receptor saturation and achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-61393215?
A1: JNJ-61393215 is a selective orexin-1 receptor (OX1R) antagonist.[1][2] Orexin neurons, which originate in the hypothalamus, are involved in regulating anxiety- and panic-related neural circuits.[1][2] By blocking the OX1R, JNJ-61393215 is being investigated for its potential therapeutic effects in anxiety, panic, and mood disorders.[1][3]
Q2: What is the binding affinity and selectivity of JNJ-61393215?
A2: JNJ-61393215 demonstrates high-affinity binding to the human and rat OX1R. In vitro studies have shown a pKi of 8.17 for the human OX1R and 8.13 for the rat OX1R.[1] It has a significant selectivity for OX1R over OX2R, with pKi values of 8.17 for OX1R versus 6.12 for OX2R.[1]
Q3: What is the relationship between JNJ-61393215 dosage and receptor occupancy?
A3: The in vivo occupancy of OX1R by JNJ-61393215 is dose- and time-dependent.[1] Preclinical studies in rats have demonstrated this relationship, and extrapolations to human studies have been made.[1][4] For instance, in a human study, daily doses of 25 mg and 90 mg were estimated to achieve peak receptor occupancies of 93% and 98.5%, respectively.[1] It is important to note that for receptor antagonists, a minimum of 65% to 70% receptor occupancy is often required for efficacy.[5] Doses resulting in less than 50% occupancy may be completely ineffective.[5]
Q4: What are the potential side effects associated with high doses or receptor saturation of JNJ-61393215?
A4: The most frequently reported adverse events in human studies with JNJ-61393215 are somnolence and headache, which were generally mild in severity.[1][2] While high receptor occupancy is necessary for efficacy, exceeding 90% occupancy may not provide additional benefits and could increase the risk of adverse effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of efficacy or inconsistent results at low doses. | Insufficient receptor occupancy. A threshold of 65-80% occupancy is often needed for antagonists to be effective.[5] | Increase the dose of JNJ-61393215 to achieve a higher target receptor occupancy. Refer to the dose-response data in the tables below. |
| Observed sedative effects or headaches in experimental subjects. | High receptor occupancy, potentially approaching saturation. | Consider reducing the dose to a level that maintains therapeutic efficacy while minimizing side effects. A target occupancy of 80-90% may be optimal. |
| Difficulty translating preclinical (rat) dosage to human equivalent doses. | Species differences in pharmacokinetics and pharmacodynamics. | Utilize allometric scaling and consider the differences in receptor affinity and density between species. Refer to published preclinical and clinical data for guidance. |
| Uncertainty about the timing of peak receptor occupancy. | Pharmacokinetic variability. The time to maximum plasma concentration (Tmax) can vary. | In human studies, the average Tmax for JNJ-61393215 ranged from 1.0 to 2.25 hours.[4][6][7] Schedule experimental measurements around this time point to capture the peak effect. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of JNJ-61393215 [1]
| Receptor | Species | Parameter | Value |
| OX1R | Human | pKi | 8.17 ± 0.09 |
| OX1R | Rat | pKi | 8.13 ± 0.09 |
| OX2R | Human | pKi | 6.12 |
| OX1R | Human | pKB | 7.76 ± 0.05 |
| OX1R | Rat | pKB | 7.72 ± 0.12 |
| OX2R | Human | pKB | 6.01 |
Table 2: Human Pharmacokinetics and Receptor Occupancy of JNJ-61393215 (Single Ascending Dose) [1][4][7]
| Dose | Cmax (ng/mL) | Tmax (hours) | Half-life (hours) | Extrapolated Peak Receptor Occupancy (%) |
| 1 mg | 1.4 | 1.0 - 2.25 | 13.6 - 24.6 | - |
| 25 mg | - | - | - | 93 |
| 90 mg | 136.8 | 1.0 - 2.25 | 13.6 - 24.6 | 98.5 |
Experimental Protocols
Protocol 1: Ex Vivo Receptor Occupancy Assay in Rats
This protocol is based on the methodology described in the preclinical evaluation of JNJ-61393215.[1]
-
Animal Dosing: Administer JNJ-61393215 orally to male Sprague-Dawley rats at various doses.
-
Tissue Collection: At predetermined time points post-dosing, euthanize the animals and rapidly dissect the brain. The tenia tecta is a region of interest for OX1R occupancy.
-
Homogenate Preparation: Homogenize the brain tissue in an appropriate buffer.
-
Radioligand Binding Assay:
-
Incubate the brain homogenates with a radiolabeled OX1R ligand (e.g., [³H]-SB-674042).
-
Include non-specific binding control samples by adding an excess of a non-labeled OX1R antagonist.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Scintillation Counting:
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percent receptor occupancy by comparing the specific binding in JNJ-61393215-treated animals to that in vehicle-treated controls.
-
Visualizations
Caption: Orexin-A binding to OX1R activates downstream signaling, while JNJ-61393215 blocks this interaction.
Caption: Workflow for determining OX1R occupancy by JNJ-61393215 in rat brain tissue.
Caption: A logical flowchart for optimizing the dosage of JNJ-61393215 in an experimental setting.
References
- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Tebideutorexant experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebideutorexant. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as JNJ-61393215) is an investigational drug that acts as a selective antagonist of the orexin 1 receptor (OX1R).[1] Orexin receptors are G-protein coupled receptors (GPCRs) involved in regulating various physiological processes, including wakefulness, reward, and stress responses.[2][3] By selectively blocking the OX1R, this compound is being investigated for its potential therapeutic effects in conditions like major depressive disorder and anxiety.[1]
Q2: What is the significance of this compound being a deuterated compound?
This compound is a deuterated analog, meaning specific hydrogen atoms in its structure have been replaced with deuterium. This modification is often employed in drug development to alter the compound's metabolic profile. Deuteration can sometimes lead to a slower rate of metabolism, which may result in a longer half-life and more stable plasma concentrations compared to its non-deuterated counterpart. The elimination half-life of this compound is reported to be between 13.6 to 24.6 hours.[1][4]
Q3: What are the expected potency values (IC50/Ki) for a selective OX1R antagonist like this compound?
While specific preclinical IC50 or Ki values for this compound are not publicly available, other selective OX1R antagonists have been reported with high potency. For comparison, some selective OX1R antagonists show IC50 values in the low nanomolar range (e.g., 2 nM to 50 nM).[3] It is important to determine the specific potency of this compound in your experimental system.
Troubleshooting Guide
In Vitro Assays
Q4: My in vitro functional assay (e.g., calcium mobilization) shows a lower-than-expected potency for this compound. What are the potential causes?
Several factors could contribute to lower-than-expected potency in a cell-based functional assay:
-
Cell Line and Receptor Expression: The level of OX1R expression in your chosen cell line can significantly impact the observed potency. Low receptor density may lead to a reduced response. Ensure your cell line has robust and validated OX1R expression.
-
Assay Conditions:
-
Serum Presence: Components in serum can sometimes interfere with compound activity. Test for effects of serum in your assay medium.
-
Compound Solubility: Poor solubility of this compound in your assay buffer can lead to an overestimation of the IC50. Ensure the compound is fully dissolved. The use of a small percentage of DMSO is common, but high concentrations can be toxic to cells.
-
Incubation Time: For antagonist assays, the pre-incubation time with this compound before adding the agonist is critical. Insufficient pre-incubation may not allow the antagonist to reach equilibrium with the receptor.
-
-
Agonist Concentration: The concentration of the orexin agonist used to stimulate the receptor will influence the IC50 value of the antagonist, according to the Cheng-Prusoff equation.[5][6] Ensure you are using an appropriate and consistent agonist concentration (typically EC50 or EC80).
-
Reagent Quality: Verify the quality and concentration of all reagents, including the orexin agonist and this compound.
Q5: I am observing high background or a low signal-to-noise ratio in my calcium mobilization assay. How can I improve this?
High background and low signal-to-noise can be addressed by optimizing several aspects of the assay:
-
Cell Health and Density: Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to high background fluorescence.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Incomplete dye loading can result in a weak signal, while excessive dye can increase background.
-
Wash Steps: While many modern kits are "no-wash," a gentle wash step after dye loading can sometimes reduce extracellular dye and lower background. However, this can also lead to cell detachment, so it needs to be optimized.
-
Assay Buffer: The composition of the assay buffer, including calcium concentration, is critical. Orexin receptor binding and subsequent PLC activation can be dependent on extracellular calcium.[7]
-
Instrumentation Settings: Optimize the settings on your fluorescence plate reader, such as excitation and emission wavelengths, and gain settings, to maximize the signal window.
Q6: My radioligand binding assay results for this compound are inconsistent. What should I check?
Inconsistent results in radioligand binding assays can stem from several sources:
-
Membrane Preparation: The quality of the cell membranes expressing the OX1R is paramount. Ensure consistent and high-quality membrane preparations.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by:
-
Optimizing the concentration of the radioligand.
-
Including a high concentration of a known non-radiolabeled ligand to define non-specific binding.
-
Using appropriate blocking agents in the binding buffer.
-
-
Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. This should be determined empirically by performing association and dissociation kinetic experiments.
-
Filtration and Washing: Incomplete or inconsistent washing during the filtration step can lead to high background. Ensure rapid and consistent washing with ice-cold buffer.
In Vivo Experiments
Q7: I am observing high inter-subject variability in my animal model study with this compound. How can I minimize this?
High variability in animal studies is a common challenge. Consider the following:
-
Dosing and Formulation: Ensure accurate and consistent dosing. The formulation of this compound should be optimized for the route of administration to ensure consistent bioavailability.
-
Animal Handling and Stress: Stress can significantly impact a wide range of physiological parameters, including those modulated by the orexin system. Acclimatize animals to the experimental procedures and environment to minimize stress.
-
Circadian Rhythm: The orexin system plays a crucial role in regulating the sleep-wake cycle.[8] Conduct experiments at the same time of day to minimize variability due to circadian rhythms.
-
Group Size and Randomization: Ensure adequate group sizes to achieve statistical power and proper randomization of animals to different treatment groups.
Data Summary
The following table summarizes hypothetical comparative data for selective OX1R antagonists based on publicly available information for similar compounds. Note: These are representative values and may not reflect the actual data for this compound.
| Parameter | Selective OX1R Antagonist (Example A) | Selective OX1R Antagonist (Example B) |
| In Vitro Potency | ||
| OX1R Binding Affinity (Ki) | 5.7 nM | 12 nM |
| OX1R Functional Antagonism (IC50) | 8.5 nM | 25 nM |
| Selectivity | ||
| OX2R Binding Affinity (Ki) | >10,000 nM | >1,000 nM |
| Selectivity (OX2R Ki / OX1R Ki) | >1750-fold | >83-fold |
| Pharmacokinetics | ||
| Half-life (t1/2) in Rats | 4 hours | 6 hours |
| Bioavailability (Oral) | 30% | 45% |
Experimental Protocols
Calcium Mobilization Assay for OX1R Antagonism
This protocol provides a general framework for assessing the antagonist activity of this compound at the OX1R using a calcium mobilization assay in a recombinant cell line (e.g., CHO or HEK293) stably expressing the human OX1R.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (if required for the cell line to prevent dye extrusion)
-
Orexin-A (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the OX1R-expressing cells into the microplates at a predetermined optimal density and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (if needed, typically 2.5 mM) in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in assay buffer.
-
Using the fluorescence plate reader's automated injector, add the this compound solutions to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
-
Agonist Addition and Signal Detection:
-
Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
Inject the Orexin-A solution into the wells and continue recording the fluorescence signal over time (typically 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization.
-
Determine the IC50 of this compound by plotting the inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
-
Radioligand Binding Assay for OX1R
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the OX1R.
Materials:
-
Cell membranes prepared from cells expressing a high level of OX1R
-
Radiolabeled OX1R ligand (e.g., [¹²⁵I]-Orexin-A or a suitable small molecule antagonist radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
This compound
-
Non-labeled potent OX1R ligand for determination of non-specific binding
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Binding buffer
-
This compound at various concentrations (for competition curve) or buffer/non-labeled ligand for total and non-specific binding controls.
-
Radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium affects OX1 orexin (hypocretin) receptor responses by modifying both orexin binding and the signal transduction machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Oral Bioavailability of Tebideutorexant
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting strategies for researchers working to improve the oral bioavailability of Tebideutorexant, a selective orexin-1 receptor antagonist. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is an orally active, selective orexin-1 receptor (OX1R) antagonist.[1] Like many orally administered drugs, its effectiveness can be limited by its bioavailability, which is the fraction of the administered dose that reaches the systemic circulation. Challenges in oral bioavailability can arise from factors such as poor aqueous solubility, degradation in the gastrointestinal (GI) tract, and first-pass metabolism in the liver. For instance, another orexin receptor antagonist, almorexant, is a lipophilic compound with a low absolute oral bioavailability of 11.2%, which is likely due to extensive first-pass metabolism.[2] Given the lipophilic nature of many orexin antagonists, it is crucial to address potential bioavailability issues for this compound to ensure consistent and effective therapeutic concentrations.
Q2: What is the likely Biopharmaceutics Classification System (BCS) classification of this compound and what are the implications?
A2: While not definitively published, based on the characteristics of similar orexin antagonists like suvorexant (a BCS Class II drug with high permeability and low solubility), this compound is likely a BCS Class II compound.[3] This classification implies that the primary obstacle to its oral absorption is its poor solubility in the aqueous environment of the gastrointestinal tract. Therefore, formulation strategies should focus on enhancing its dissolution rate and solubility.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a BCS Class II compound like this compound?
A3: For a BCS Class II drug, the main goal is to increase the drug's dissolution rate and/or solubility in the GI tract. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosizing can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its apparent solubility and dissolution.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract and may also enhance lymphatic absorption, thereby reducing first-pass metabolism.[2][6][7]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.
Q4: How does the orexin-1 receptor signaling pathway work, and why is it relevant to this compound's mechanism of action?
A4: this compound is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A, the natural ligand, binds to OX1R, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation.[8][9][10] By blocking this pathway, this compound reduces orexin-A-mediated neuronal signaling. Understanding this pathway is crucial for designing relevant pharmacodynamic assays to assess the drug's activity.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Question: Our in vivo studies in rats show low and highly variable plasma concentrations of this compound after oral administration. What could be the cause and how can we troubleshoot this?
Answer:
Low and variable oral bioavailability for a likely BCS Class II compound such as this compound often points to dissolution-rate limited absorption. Here’s a systematic approach to troubleshoot this issue:
1. Confirm Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the GI tract.
-
Permeability: Although likely high, confirming the permeability using an in vitro model like the Caco-2 cell assay can be beneficial.
2. Evaluate Formulation Strategies:
-
Simple Suspension vs. Enabling Formulations: If you are currently dosing a simple aqueous suspension, it is expected to show poor performance. Compare the pharmacokinetic profile of the suspension with that of enabling formulations.
-
Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). This can be achieved through methods like spray-drying or hot-melt extrusion. An ASD can increase the apparent solubility and dissolution rate.
-
Lipid-Based Formulation: Given the lipophilic nature of orexin antagonists, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is a strong candidate. This can improve solubilization in the gut and potentially enhance lymphatic uptake, which can help bypass first-pass metabolism.
3. Conduct In Vitro Dissolution Testing:
-
Perform dissolution studies on your different formulations using biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the fasted and fed states of the small intestine. This can provide insights into how the formulation will perform in vivo.
4. Experimental Workflow for Troubleshooting Low Bioavailability:
Issue 2: Inconsistent Results from In Vitro Dissolution Studies
Question: We are observing high variability in our in vitro dissolution testing of different this compound formulations. How can we improve the consistency and reliability of these experiments?
Answer:
Inconsistent dissolution results can undermine the ability to select the optimal formulation. Here are key areas to focus on for improving the robustness of your dissolution studies for a poorly soluble drug like this compound:
1. Methodological Considerations:
-
Apparatus and Agitation: The choice of dissolution apparatus (e.g., USP Apparatus II - paddle) and the agitation speed are critical. Ensure the agitation is sufficient to keep particles suspended but not so high as to cause excessive turbulence. For poorly soluble drugs, 50-75 rpm is a common starting point.
-
Dissolution Medium: The composition of the dissolution medium is paramount.
-
pH: Test at multiple physiologically relevant pH levels (1.2, 4.5, 6.8).
-
Surfactants: For very poorly soluble compounds, the addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions. The concentration should be carefully chosen and justified.
-
Biorelevant Media: Using fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) can provide more clinically relevant dissolution data.
-
-
Sink Conditions: Ensure that the volume of the dissolution medium is at least three to five times the volume required to form a saturated solution of the drug.[11] If sink conditions are not maintained, the dissolution rate will be artificially limited.
2. Formulation-Specific Issues:
-
Homogeneity: Ensure that the drug is uniformly distributed within the formulation, especially for solid dispersions. Inhomogeneity can lead to variable dissolution profiles.
-
Physical Stability of Amorphous Forms: For ASDs, the amorphous form can be physically unstable and may recrystallize during the dissolution study. This can be monitored by analyzing the solid residues post-dissolution using techniques like XRPD or DSC.
3. Data Interpretation:
-
Multiple Time Points: Sample at multiple time points to get a complete dissolution profile.
-
Replicates: Use a sufficient number of replicates (e.g., n=6) to assess variability statistically.
Data Presentation
The following table summarizes pharmacokinetic data from a study on another orexin antagonist, almorexant, comparing different oral formulations. This data illustrates how formulation changes can impact bioavailability, providing a useful reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of Almorexant with Different Oral Formulations in Healthy Subjects
| Formulation Type | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Reference Tablet | 200 | 100.3 | 1.0 | 445.6 |
| Tablet with Increased Crystal Size | 200 | 85.1 | 1.0 | 441.9 |
| Liquid-Filled Hard Gelatin Capsule | 25 | 15.1 | 1.5 | 96.8 |
| Liquid-Filled Hard Gelatin Capsule | 50 | 33.7 | 1.5 | 213.3 |
Data adapted from a study on almorexant.[2]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the dissolution rate of different this compound formulations in a biorelevant medium.
Materials:
-
USP Dissolution Apparatus II (Paddle)
-
Dissolution vessels (900 mL)
-
FaSSIF powder (or individual components: sodium taurocholate, lecithin, maleic acid, sodium hydroxide, sodium chloride)
-
This compound formulations (e.g., pure API, ASD, lipid-based formulation)
-
HPLC system for quantification
Procedure:
-
Medium Preparation: Prepare 900 mL of FaSSIF per vessel according to the supplier's instructions. The final pH should be 6.5. Equilibrate the medium to 37 ± 0.5 °C.
-
Apparatus Setup: Set the paddle speed to 75 rpm.
-
Sample Introduction: Introduce a single dose of the this compound formulation into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to remove undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay for BCS Classification
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer to aid in BCS classification.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution
-
Control compounds (e.g., propranolol for high permeability, mannitol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Only use inserts with acceptable TEER values.
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. Take samples from the basolateral side at various time points. Replace the withdrawn volume with fresh buffer.
-
Permeability Study (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction to assess active efflux. Add the drug solution to the basolateral side and sample from the apical side.
-
Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Mandatory Visualizations
Orexin-1 Receptor Signaling Pathway
Experimental Workflow for Formulation Development
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formulation development for the orexin receptor antagonist almorexant: assessment in two clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution: accessing salts from a salt solvate route - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Particle Forming Amorphous Solid Dispersions: A Mechanistic Randomized Pharmacokinetic Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symmetric.events [symmetric.events]
- 7. researchgate.net [researchgate.net]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. dissolutiontech.com [dissolutiontech.com]
Best practices for long-term storage of Tebideutorexant to maintain stability
Disclaimer: Tebideutorexant (also known as JNJ-61393215) is an investigational compound. The following best practices for long-term storage and stability are based on general principles for small molecule drug candidates. Always refer to the specific guidelines provided by the manufacturer or supplier once available.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended long-term storage conditions for this compound?
A1: While specific stability data for this compound is not publicly available, general best practices for solid small molecule compounds suggest the following storage conditions to maintain stability.
Table 1: Recommended Long-Term Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | Controlled room temperature (20°C to 25°C; 68°F to 77°F) or as specified by the manufacturer. Avoid freezing and excessive heat. | Prevents acceleration of chemical degradation and physical changes.[1] |
| Humidity | Low humidity (e.g., stored with a desiccant). | Minimizes hydrolysis, a common degradation pathway for many pharmaceutical compounds.[1] |
| Light Exposure | Protect from light. Store in an opaque or amber container. | Prevents photodegradation, which can be initiated by exposure to UV or visible light.[2] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible. | Reduces the risk of oxidation. |
| Container | Use a non-reactive container material (e.g., glass or a suitable inert plastic). | Prevents leaching of impurities from the container into the compound or interaction of the compound with the container.[2] |
Q2: How does improper storage affect the stability of this compound?
A2: Improper storage can lead to a variety of issues that can compromise the integrity of the compound for research use.
Table 2: Impact of Improper Storage on this compound Stability
| Storage Condition | Potential Impact on Stability |
| High Temperature | May accelerate chemical degradation, leading to the formation of impurities and a decrease in potency.[3] |
| High Humidity | Can lead to hydrolysis of susceptible functional groups within the molecule.[1] |
| Light Exposure | May cause photodegradation, resulting in the formation of new, unintended chemical entities.[2] |
| Oxygen Exposure | Can lead to oxidation of the molecule, altering its chemical structure and potentially its biological activity. |
Q3: I have prepared a stock solution of this compound. How should I store it?
A3: For stock solutions, it is generally recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
General Recommendations for Stock Solution Storage:
-
Solvent: Use a high-purity, anhydrous solvent appropriate for your experimental needs.
-
Temperature: Store at -20°C or -80°C.
-
Container: Use tightly sealed vials designed for low-temperature storage.
-
Light: Protect from light by using amber vials or by wrapping clear vials in foil.
For specific solubility and solution stability information, it is crucial to consult the manufacturer's data sheet.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in my experiments using this compound.
This guide will help you troubleshoot potential issues related to the storage and handling of this compound.
Table 3: Troubleshooting Experimental Issues Related to this compound Stability
| Issue | Potential Cause Related to Storage | Recommended Solution |
| Reduced compound efficacy or potency. | Degradation of the active pharmaceutical ingredient (API) due to improper long-term storage (e.g., high temperature, humidity, or light exposure).[3] | 1. Review your storage conditions against the recommended guidelines. 2. Use a fresh, properly stored batch of the compound for comparison. 3. Perform an analytical check (e.g., HPLC) to assess the purity of your current stock. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample to a reference standard or a newly prepared sample. 2. Investigate potential degradation pathways based on the compound's structure (hydrolysis, oxidation). |
| Poor solubility of the compound. | The compound may have degraded into less soluble impurities, or moisture may have been absorbed, affecting its physical properties. | 1. Ensure the compound is fully equilibrated to room temperature before opening the vial to prevent condensation. 2. Use a fresh vial of the compound. 3. Confirm the appropriate solvent and concentration for your experiment. |
| Color change or altered physical appearance of the solid compound. | This can be a sign of significant degradation or contamination.[3] | Discard the current batch of the compound and obtain a new, verified lot. |
Experimental Protocols
As specific stability-indicating assays for this compound are not publicly available, a general protocol for assessing the stability of a small molecule compound using High-Performance Liquid Chromatography (HPLC) is provided below.
Protocol: General HPLC Method for Stability Assessment
-
Objective: To assess the purity and detect potential degradation products of this compound under specific storage conditions.
-
Materials:
-
This compound reference standard
-
This compound sample stored under test conditions
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
-
Method Development (General Steps):
-
Solvent Selection: Develop a mobile phase that provides good resolution of the parent compound from potential impurities. A typical starting point for a reverse-phase column would be a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.
-
Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer to ensure sensitive detection.
-
Column Selection: A C18 column is a common choice for small molecule analysis.
-
Gradient Optimization: Optimize the mobile phase gradient to ensure separation of the main peak from any degradation products that may appear.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable solvent to a known concentration.
-
Filter the samples through a 0.22 µm or 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the reference standard to establish the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Analyze the resulting chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Quantify any significant degradation products relative to the parent compound.
-
Visualizations
Caption: A logical workflow for troubleshooting experimental inconsistencies potentially related to this compound stability.
Caption: A diagram illustrating the hypothetical mechanism of action of this compound as an OX1R antagonist.
References
How to control for placebo effect in Tebideutorexant clinical studies
Technical Support Center: Tebideutorexant Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical studies of this compound. The content is designed to address specific issues related to controlling for the placebo effect during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the placebo effect a significant concern in clinical trials for this compound?
A1: The placebo effect is a well-documented phenomenon where patients experience real therapeutic benefits from an inactive substance or sham treatment.[1][2][3] In clinical trials for conditions like insomnia and major depressive disorder with anxious distress, the target indications for this compound, the placebo response can be particularly high.[4][5] A phase 2a study of this compound as an adjunctive treatment for major depressive disorder with anxious distress did not demonstrate a significant benefit over placebo, highlighting the challenge posed by the placebo effect in discerning the true efficacy of the drug.[6][7]
Q2: What are the primary strategies to control for the placebo effect in a this compound clinical trial?
A2: The primary strategies include:
-
Blinding: A double-blind, placebo-controlled design is the gold standard. In this design, neither the participants nor the investigators know who is receiving the active drug and who is receiving the placebo.[6]
-
Placebo Run-in Period: This involves a period before the main trial where all participants receive a placebo.[8][9] The goal is to identify and exclude "placebo responders" before randomization.[10][11] However, the effectiveness of this method is debated.[12]
-
Inclusion of a No-Treatment Arm: Comparing the effects of this compound to both a placebo group and a no-treatment group can help differentiate the true placebo effect from the natural course of the disorder.[13]
-
Standardized and Objective Outcome Measures: Utilizing objective measures alongside patient-reported outcomes can help mitigate the impact of subjective bias.[14][15]
Q3: Can objective measures completely eliminate the placebo effect?
A3: No, research indicates that the placebo effect is not limited to subjective reports. Studies in insomnia and other conditions have shown a significant placebo response even in objective physiological measures, such as those obtained through polysomnography (PSG).[4][15] Therefore, while objective measures are crucial for a comprehensive assessment, they do not fully protect against the placebo response.[15][16]
Q4: How can we manage patient expectations to minimize the placebo effect?
A4: While it's impossible to eliminate patient expectations, certain measures can help standardize them. Providing all participants with the same information about the potential for receiving either the active drug or a placebo is a standard ethical and practical approach.[3] The informed consent process should clearly outline the study design and the possibility of receiving an inactive substance.
Troubleshooting Guides
Issue: High variability in placebo group response.
-
Possible Cause: Inconsistent administration of the placebo, unintentional unblinding of study staff, or highly variable patient expectations.
-
Troubleshooting Steps:
-
Ensure Strict Blinding Protocols: Regularly audit procedures to ensure that neither patients nor research staff can discern treatment allocation.
-
Standardize Patient Interaction: All communication with participants regarding the treatment should be standardized to avoid introducing bias.
-
Monitor for Co-interventions: Track any other treatments or lifestyle changes participants might be making that could influence outcomes.
-
Issue: Difficulty distinguishing drug effect from placebo effect in patient-reported outcomes.
-
Possible Cause: High susceptibility to placebo effect in the study population for subjective measures. Patient-reported outcomes are particularly prone to placebo effects.[17][18]
-
Troubleshooting Steps:
-
Incorporate Objective Endpoints: Supplement patient diaries and questionnaires with objective measures like actigraphy or polysomnography for sleep-related endpoints, or specific biomarker assays if available for depression and anxiety.[19]
-
Use Validated, Specific Questionnaires: Employ validated and specific patient-reported outcome (PRO) instruments that are less susceptible to general mood improvements.
-
Analyze Data from Placebo Run-in: If a placebo run-in period is used, analyze the characteristics of placebo responders to identify potential predictive factors.
-
Data Presentation
Table 1: Comparison of Placebo Effect on Subjective vs. Objective Measures in Insomnia Clinical Trials
| Outcome Measure | Type | Typical Placebo-Associated Improvement | Reference |
| Sleep Onset Latency (SOL) | Subjective (Sleep Diary) | -13.5 minutes | [15] |
| Sleep Onset Latency (SOL) | Objective (Polysomnography) | -13.7 minutes | [15] |
| Wake After Sleep Onset (WASO) | Subjective (Sleep Diary) | -13.3 minutes | [15] |
| Wake After Sleep Onset (WASO) | Objective (Polysomnography) | -14.3 minutes | [15] |
| Total Sleep Time (TST) | Subjective (Sleep Diary) | +25.5 minutes | [15] |
| Total Sleep Time (TST) | Objective (Polysomnography) | +29.8 minutes | [15] |
Experimental Protocols
Protocol 1: Double-Blind, Placebo-Controlled Study Design
-
Patient Recruitment and Screening: Recruit patients based on predefined inclusion and exclusion criteria for the target indication (e.g., Major Depressive Disorder with anxious distress).
-
Informed Consent: Obtain written informed consent, clearly explaining the double-blind, placebo-controlled nature of the study.
-
Randomization: Use a robust, centralized randomization system to assign participants to either the this compound group or the placebo group in a 1:1 ratio.
-
Blinding:
-
The active drug and placebo should be identical in appearance, taste, and packaging.
-
The randomization code should be held securely and only broken in case of a medical emergency.
-
All study personnel interacting with participants and assessing outcomes should be blinded to the treatment allocation.
-
-
Treatment Administration: Administer this compound or placebo for the specified duration of the trial.
-
Outcome Assessment: Collect both subjective (e.g., Hamilton Depression Rating Scale - HDRS17) and objective data at baseline and at specified follow-up points.[6]
Protocol 2: Placebo Run-in Period
-
Single-Blind Placebo Administration: Following initial screening and consent, all eligible participants enter a single-blind placebo run-in phase for a predefined duration (e.g., 1-2 weeks).
-
Monitoring of Placebo Response: During this period, monitor participants for clinical improvement using the primary outcome measures of the study.
-
Exclusion of Placebo Responders: Define a threshold for what constitutes a "placebo response" (e.g., >50% improvement on a key symptom scale). Participants who meet this criterion are excluded from the randomization phase of the trial.[10]
-
Randomization of Non-Responders: Participants who do not show a significant response to the placebo are then randomized to receive either this compound or placebo for the main treatment phase.
Visualizations
Caption: Workflow for a clinical trial with a placebo run-in period.
References
- 1. Placebo effects in primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. labiotech.eu [labiotech.eu]
- 6. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Randomized clinical trials with run-in periods: frequency, characteristics and reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trial Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aub.edu.lb [aub.edu.lb]
- 11. Placebo response in RCT for antidepressant may not always be the ‘villain’ to fight: are KOR antagonists possibly affecting the intrinsic placebo response? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mrctcenter.org [mrctcenter.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Placebo response in objective and subjective measures of hypersomnia in randomized clinical trials on obstructive sleep apnea. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Do Placebos Primarily Affect Subjective as Opposed to Objective Measures? A Meta-Analysis of Placebo Responses in Insomnia RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Placebo Response in Objective and Subjective Outcome Measures in Rheumatoid Arthritis Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Placebo response and effect in randomized clinical trials: meta-research with focus on contextual effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Open-label placebo for insomnia (OPIN): study protocol for a cohort multiple randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential side effects of JNJ-61393215 in human subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-61393215. The information is designed to help mitigate potential side effects and ensure the smooth execution of experiments involving human subjects.
Troubleshooting Guides
This section offers practical solutions to specific issues that may arise during your research with JNJ-61393215.
Issue: Subject Reports Somnolence
Somnolence is one of the most frequently reported side effects of JNJ-61393215, a selective orexin-1 receptor antagonist.[1] While typically mild, it can interfere with experimental procedures and subject well-being.
Immediate Actions:
-
Assess Severity: Use a standardized scale (e.g., Stanford Sleepiness Scale) to quantify the level of somnolence.
-
Ensure Safety: Advise the subject to avoid activities requiring high alertness, such as operating machinery or driving.
-
Monitor Vital Signs: Check for any other concurrent symptoms.
Mitigation Strategies:
-
Dosing Time: If the experimental protocol allows, consider administering JNJ-61393215 in the evening to minimize the impact of peak plasma concentrations during daytime activities.
-
Subject Education: Inform subjects about the potential for somnolence and advise them to report it immediately. Encourage them to plan for adequate rest.
-
Caffeine: For mild somnolence that may interfere with non-critical study procedures, and if not contraindicated by the study protocol, a low dose of caffeine may be considered. This should be a standardized intervention and documented.
-
Dose Adjustment: If somnolence is persistent and impacts study compliance or safety, consider a dose reduction if the protocol allows for it. Dose-related increases in somnolence have been observed with orexin antagonists.[2]
Data Collection Considerations:
-
Record the onset, duration, and severity of somnolence for each subject.
-
Note any concomitant medications or conditions that could contribute to sleepiness.
Issue: Subject Reports Headache
Headache is another common, mild adverse event associated with JNJ-61393215.[1]
Immediate Actions:
-
Assess Pain Level: Use a visual analog scale (VAS) or a numerical rating scale to quantify the headache intensity.
-
Characterize the Headache: Document the location, quality (e.g., throbbing, dull), and any associated symptoms (e.g., photophobia, phonophobia).
Mitigation Strategies:
-
Hydration: Ensure the subject is well-hydrated, as dehydration can be a contributing factor to headaches.
-
Rest: Allow the subject to rest in a quiet, dimly lit room.
-
Analgesics: If permitted by the study protocol, a non-investigational, over-the-counter analgesic such as acetaminophen or ibuprofen may be administered. The use of any concomitant medication must be recorded.
-
Caffeine: In some cases, caffeine can help alleviate headaches, but its use should be standardized and protocol-dependent.
Data Collection Considerations:
-
Document the time of onset, duration, severity, and characteristics of the headache.
-
Record any medications used for treatment and the subject's response.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side effects of JNJ-61393215 in human subjects?
A1: Based on clinical trial data, the most frequently reported adverse events are somnolence and headache.[1] Both have been characterized as mild in severity. Other potential side effects associated with orexin receptor antagonists, in general, include fatigue, dizziness, and abnormal dreams.[3][4]
Q2: How does JNJ-61393215 work?
A2: JNJ-61393215 is a selective orexin-1 receptor (OX1R) antagonist. The orexin system is involved in regulating arousal, wakefulness, and stress responses. By blocking the OX1R, JNJ-61393215 is thought to reduce the "fight or flight" response and may have therapeutic potential in anxiety and panic-related disorders.
Q3: Are there any known contraindications for JNJ-61393215?
A3: Orexin receptor antagonists are generally contraindicated in patients with narcolepsy.[2] Specific contraindications for JNJ-61393215 should be detailed in the investigator's brochure and study protocol.
Q4: What is the recommended dose of JNJ-61393215 in clinical studies?
A4: Dosing can vary depending on the study's objectives. In a phase 2a study for major depressive disorder with anxious distress, a dose of 135 mg once daily was used. In a study evaluating its effects on CO2-induced anxiety, a 90 mg dose was administered.[1]
Q5: How should I monitor for adverse events during my experiment?
A5: A systematic approach to monitoring is crucial. This includes:
-
Baseline Assessment: Documenting any pre-existing conditions or symptoms before drug administration.
-
Regular Inquiry: Actively asking subjects about any new or worsening symptoms at predefined intervals.
-
Standardized Documentation: Using a consistent method to record the nature, severity, timing, and duration of any adverse event.
-
Causality Assessment: The principal investigator should assess the likelihood that the adverse event is related to the study drug.
Data Presentation
Table 1: Summary of Common Adverse Events Reported for Orexin Receptor Antagonists
| Adverse Event | JNJ-61393215 (Frequency) | Other Orexin Antagonists (General Frequency) | Severity |
| Somnolence | Most frequently reported[1] | 5-10%[3] | Mild[1] |
| Headache | Frequently reported[1] | Common[4][5] | Mild[1] |
| Fatigue | Not specified for JNJ-61393215 | ~7%[3] | Mild to Moderate |
| Dizziness | Not specified for JNJ-61393215 | Common[5] | Mild to Moderate |
| Abnormal Dreams | Not specified for JNJ-61393215 | Reported[4] | Mild to Moderate |
Experimental Protocols
Protocol: 35% Carbon Dioxide (CO2) Inhalation Challenge
This protocol is a widely used experimental model to induce panic-like symptoms and assess the efficacy of anxiolytic compounds.
1. Subject Preparation:
-
Obtain informed consent, ensuring the subject understands the procedure and potential for experiencing anxiety.
-
Conduct a baseline assessment of anxiety using standardized scales (e.g., Visual Analog Scale for Anxiety, Panic Symptom List).
-
Acclimate the subject to the breathing apparatus (mouthpiece and nose clip).
2. Gas Administration:
-
The subject will inhale a single vital capacity breath of a gas mixture containing 35% CO2 and 65% oxygen.
-
The inhalation should be performed rapidly and completely.
3. Post-Inhalation Assessment:
-
Immediately following the inhalation, reassess anxiety and panic symptoms using the same standardized scales as at baseline.
-
Monitor physiological responses such as heart rate and blood pressure.
-
A trained professional should be present to ensure the subject's safety and comfort.
4. Data Analysis:
-
Compare pre- and post-inhalation scores on anxiety and panic symptom scales to quantify the anxiogenic effect of the CO2 challenge.
-
Analyze physiological data for changes from baseline.
Mandatory Visualizations
References
- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 4. How Do Orexin Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for Tebideutorexant's deuterated structure
Welcome to the technical support center for Tebideutorexant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and answer frequently asked questions related to this compound's unique deuterated structure.
Frequently Asked Questions (FAQs)
General and Structural Information
Q1: What is this compound and what is the significance of its deuterated structure?
This compound (also known as JNJ-61393215) is an investigational small molecule that acts as a selective antagonist for the orexin-1 receptor (OX1R).[1][2] It is currently under development for the treatment of conditions like major depressive disorder with anxious distress.[2][3] The key structural feature of this compound is the strategic replacement of two hydrogen atoms with deuterium atoms.[2] This deuteration is designed to alter the drug's metabolic profile by leveraging the deuterium kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly cytochrome P450 (CYP)-mediated oxidation.[4] This modification can lead to improved pharmacokinetic properties, such as a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen and safety profile compared to its non-deuterated counterpart.[4][5][6]
Q2: Where are the deuterium atoms located in the this compound molecule?
The IUPAC name for this compound is {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone.[2] The name indicates that the two deuterium atoms are located at the 3-position of the 2-azabicyclo[2.2.1]heptane core. This is a non-labile position, meaning the deuterium atoms are stably bound to carbon and are not prone to exchange with hydrogen atoms from solvents or the biological matrix under typical physiological or experimental conditions.[7]
Pharmacokinetic (PK) Studies
Q3: How is the deuteration expected to affect the pharmacokinetics of this compound?
The deuteration of this compound is intended to slow its rate of metabolism. This typically results in:
-
Increased Half-Life: The time it takes for the concentration of the drug to reduce by half is extended. The elimination half-life of this compound has been reported to be between 14 and 25 hours.[2] For comparison, the deuterated drug deutetrabenazine has a half-life for its active metabolites that is approximately double that of its non-deuterated parent, tetrabenazine.[8]
-
Increased Exposure (AUC): The overall exposure to the drug, measured as the area under the concentration-time curve (AUC), is generally increased.[8]
-
Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations between doses.[9]
Q4: What adjustments should be made to experimental protocols for pharmacokinetic studies?
Given the expected longer half-life, researchers should adjust their PK study designs accordingly:
-
Extended Sampling Window: Blood or plasma samples should be collected over a longer period to accurately capture the terminal elimination phase.
-
Modified Dosing Intervals: If conducting multiple-dose studies, the dosing interval should be selected based on the extended half-life to achieve a steady state.
-
Metabolite Profiling: Be aware that while deuteration slows metabolism, it doesn't typically introduce novel metabolic pathways.[8] The profile of metabolites is expected to be similar to the non-deuterated analogue, though the ratio of parent drug to metabolites will be higher at any given time point. This compound is known to have a hydroxylated metabolite, M54, as its most abundant metabolite in plasma.[1]
Bioanalytical Methods (LC-MS/MS)
Q5: I am developing an LC-MS/MS method for this compound. What are the key considerations?
The analysis of this compound plasma concentrations is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10] When developing a method, consider the following:
-
Internal Standard (IS): The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used. Using the non-deuterated analogue as an IS is possible but requires careful management of potential chromatographic shifts.
-
Mass Transitions (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions should be selected by infusing the compound and identifying stable, high-intensity fragments. Due to the two deuterium atoms, the monoisotopic mass of this compound is approximately 460.4 g·mol⁻¹, which is two Daltons higher than its non-deuterated counterpart.[2]
-
Chromatography: A common issue with deuterated compounds is a slight shift in chromatographic retention time, where the deuterated molecule often elutes slightly earlier than the non-deuterated version in reverse-phase chromatography.[11][12] This must be accounted for during method development to ensure accurate peak integration.
Q6: I am observing a retention time shift between my deuterated analyte and its non-deuterated analogue. Is this normal and how do I handle it?
Yes, this is a known chromatographic phenomenon.[11][13] The slight difference in molecular properties can cause the deuterated compound to elute a few seconds earlier than its protium-containing counterpart.[12]
-
Impact: If the shift is small and consistent, and the peaks are still within the same integration window, it may not affect quantification, especially if a different stable-isotope labeled IS is used.
-
Troubleshooting: If the shift is problematic, you can try to adjust chromatographic conditions (e.g., modify the mobile phase gradient, change the column temperature) to improve co-elution.[11] If using software for integration, ensure the peak detection window is wide enough to capture both peaks if they are being monitored in the same run.
Spectroscopy (NMR)
Q7: How can I use NMR spectroscopy to verify the structure and deuteration of my this compound sample?
NMR is an excellent tool for structural confirmation.
-
¹H NMR (Proton NMR): In a standard ¹H NMR spectrum, the signal corresponding to the protons at the C-3 position of the bicycloheptane ring will be absent or significantly diminished. Comparing the spectrum to that of a non-deuterated analogue would clearly show this difference.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[14] A ²H NMR spectrum of this compound will show a distinct peak in the chemical shift region corresponding to the C-3 position, providing direct confirmation of deuteration.[15] For this experiment, a non-deuterated solvent (e.g., DMSO, not DMSO-d6) should be used.[15]
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Drug Type | Small molecule | [1] |
| IUPAC Name | {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone | [2] |
| Molecular Formula | C₂₃H₁₆D₂F₄N₄O₂ | [2] |
| Molar Mass | 460.428 g·mol⁻¹ | [2] |
| Target | Orexin-1 Receptor (OX1R) | [1][16] |
| Mechanism of Action | Antagonist | [1][16] |
| Elimination Half-life | 14–25 hours |[2] |
Table 2: Example of Deuteration's Effect on Pharmacokinetics (Deutetrabenazine vs. Tetrabenazine) This table illustrates the typical impact of deuteration on key PK parameters, using the approved drug deutetrabenazine and its non-deuterated analogue tetrabenazine as an example.
| Parameter (Active Metabolites) | Tetrabenazine (Non-deuterated) | Deutetrabenazine (Deuterated) | Fold Change | Reference |
|---|---|---|---|---|
| Elimination Half-life (t½) | ~4-5 hours | ~9-11 hours | ~2x | [8][17] |
| Total Exposure (AUC₀-inf) | Lower | ~2-fold Higher | ~2x | [8] |
| Peak Plasma Concentration (Cₘₐₓ) | Higher | Marginally Lower/Similar | ~1x |[8] |
Experimental Protocols & Methodologies
Protocol 1: General LC-MS/MS Quantification of this compound in Human Plasma
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.
-
Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube. b. Add 20 µL of internal standard working solution (e.g., ¹³C-labeled this compound in 50:50 acetonitrile:water). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube or 96-well plate. g. Evaporate to dryness under a stream of nitrogen at 40°C. h. Reconstitute in 100 µL of mobile phase A/B (50:50).
-
Chromatographic Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: [M+H]⁺ (m/z ~461.2) → Fragment ion (to be determined by infusion).
-
Internal Standard: [M+H]⁺ → Fragment ion.
-
-
Optimization: Optimize cone voltage and collision energy for each transition by infusing a standard solution.[18]
-
Protocol 2: In Vitro Orexin Receptor Binding Assay (Competitive Radioligand Binding)
This protocol assesses the affinity of this compound for the OX1 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing human OX1R (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]-SB-674042 or other suitable OX1R-selective radiolabeled antagonist.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 2.5 mM CaCl₂, 0.2% BSA, pH 7.4.
-
This compound stock solution in DMSO.
-
Non-specific binding control: A high concentration of a known non-labeled OX1R antagonist (e.g., 10 µM SB-334867).
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Methodology: a. Prepare serial dilutions of this compound in assay buffer (e.g., from 1 pM to 100 µM). b. In a 96-well plate, add in order:
- 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of this compound dilution.
- 50 µL of radioligand at a final concentration near its K_d value.
- 100 µL of cell membrane suspension (e.g., 10-20 µg protein per well). c. Incubate the plate for 60-90 minutes at room temperature with gentle agitation. d. Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. e. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4). f. Dry the filter mats, add scintillation fluid, and count radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. d. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Visualizations: Pathways and Workflows
Caption: Orexin 1 Receptor (OX1R) signaling pathway and site of inhibition by this compound.
Caption: Experimental workflow for adjusting a pharmacokinetic study for this compound.
Caption: Troubleshooting guide for common LC-MS/MS issues with deuterated compounds.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. benchchem.com [benchchem.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. droracle.ai [droracle.ai]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Tebideutorexant and Other Selective Orexin-1 Receptor Antagonests
For Researchers, Scientists, and Drug Development Professionals
The orexin system, with its two receptors, OX1R and OX2R, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. While dual orexin receptor antagonists (DORAs) have found success in treating insomnia, selective orexin-1 receptor (OX1R) antagonists are being investigated for their potential in treating conditions such as anxiety, panic disorders, and addiction, without the sedative effects associated with OX2R blockade. This guide provides a comparative overview of the efficacy of Tebideutorexant (JNJ-61393215), a selective OX1R antagonist developed by Janssen Pharmaceuticals, against other notable OX1R antagonists.
Pharmacological Profile: A Head-to-Head Comparison
The in vitro binding affinity and selectivity are critical parameters for assessing the potency and potential for off-target effects of a drug candidate. The following table summarizes the available data for this compound and other key selective OX1R antagonists.
| Compound | Developer | OX1R Binding Affinity (Ki/Kb) | OX2R Binding Affinity (Ki/Kb) | Selectivity (OX2R/OX1R) |
| This compound (JNJ-61393215) | Janssen | pKi = 8.17 (human) | pKi = 6.12 (human) | ~112-fold |
| SB-334867 | GSK | Kb = 28 nM | Kb = 1704 nM | ~50-fold[1] |
| GSK1059865 | GSK | pKB = 8.8 | pKB = 6.9 | ~79-fold[1] |
| ACT-335827 | Actelion | IC50 = 6 nM | IC50 = 417 nM | ~70-fold[1] |
| JNJ-54717793 | Janssen | pKi = 7.83 (human) | - | ~50-fold[1] |
In Vivo Efficacy: Preclinical and Clinical Findings
Direct head-to-head in vivo efficacy studies comparing this compound with other selective OX1R antagonists are limited in the public domain. However, available preclinical and clinical data provide insights into its therapeutic potential.
Preclinical Evidence in Animal Models
This compound has demonstrated efficacy in animal models of anxiety and panic. In a CO2-induced panic model in rats, JNJ-61393215 showed a dose-dependent attenuation of panic-like behavior.[2] This suggests that selective blockade of OX1R by this compound can mitigate physiological and behavioral responses to panicogenic stimuli.
Furthermore, a related Janssen compound, referred to as "compound 56" (which may be structurally similar to this compound or JNJ-54717793), demonstrated superior brain receptor occupancy compared to other selective OX1R antagonists. Ex vivo studies in rats showed that "compound 56" occupied OX1Rs in the brain at lower doses than SB-334867, GSK1059865, and SB-408124.[3] This suggests a potentially greater in vivo potency for this class of compounds from Janssen.
Clinical Trial Results
A phase 2a, double-blind, placebo-controlled study (NCT04080752) was conducted to evaluate the efficacy of this compound as an adjunctive treatment for major depressive disorder (MDD) with anxious distress.[4][5] The trial, however, did not meet its primary or key secondary endpoints, as adjunctive this compound did not significantly improve depressive or anxiety symptoms compared to placebo.[4][6]
Experimental Protocols
The following sections outline the general methodologies employed in the key experiments cited in this guide.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the human OX1 and OX2 receptors.
General Protocol:
-
Membranes from cells stably expressing either the human OX1R or OX2R are prepared.
-
A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-SB-674042 for OX1R) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation to allow binding to reach equilibrium, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7]
In Vivo Receptor Occupancy Studies
Objective: To determine the extent to which a drug candidate binds to its target receptor in the brain at various doses.
General Protocol:
-
Animals (e.g., rats) are administered the test compound (e.g., "compound 56") at various doses.
-
At a specific time point after administration, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Brain slices are prepared and incubated with a radiolabeled ligand for the target receptor (e.g., [3H] for OX1R).
-
The amount of radioligand binding in different brain regions is quantified using autoradiography.
-
The receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated control animals.
CO2-Induced Panic Model in Rats
Objective: To assess the anxiolytic and anti-panic effects of a drug candidate.
General Protocol:
-
Rats are habituated to the testing environment.
-
On the test day, animals are pre-treated with the test compound (e.g., JNJ-61393215) or vehicle.
-
The animals are then exposed to an elevated concentration of carbon dioxide (e.g., 20% CO2), which is a known panic-inducing stimulus in both rodents and humans.
-
Behavioral responses indicative of panic and anxiety (e.g., freezing, vocalizations, escape attempts) are recorded and quantified.
-
The ability of the test compound to reduce these panic-like behaviors compared to the vehicle control is assessed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OX1R signaling pathway and a general workflow for the preclinical evaluation of an OX1R antagonist.
Caption: Simplified signaling pathway of the Orexin-1 Receptor (OX1R).
Caption: General workflow for the preclinical evaluation of an OX1R antagonist.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
Cross-Species Pharmacokinetic Profile of Tebideutorexant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of Tebideutorexant, a selective orexin-1 receptor antagonist, across different species. Due to the limited availability of public preclinical data for this compound, this comparison primarily focuses on its human pharmacokinetic parameters alongside a broader cross-species examination of other notable orexin receptor antagonists: Suvorexant, Lemborexant, and Daridorexant. This guide aims to offer a valuable resource for researchers engaged in the development of novel therapeutics targeting the orexin system.
Executive Summary
This compound is an orally administered selective orexin-1 receptor antagonist. In human studies, it exhibits a moderate time to reach maximum plasma concentration and a relatively long elimination half-life. While specific preclinical pharmacokinetic parameters for this compound in animal models are not extensively published, this guide compiles available human data and juxtaposes it with the cross-species pharmacokinetic profiles of other dual orexin receptor antagonists to provide a comparative context for drug development professionals.
Data Presentation: Comparative Pharmacokinetics of Orexin Receptor Antagonists
The following tables summarize the key pharmacokinetic parameters of this compound and comparator orexin receptor antagonists across various species.
Table 1: Pharmacokinetic Profile of this compound (JNJ-61393215) in Humans
| Parameter | Value | Species | Route of Administration |
| Tmax (h) | 1.0 - 2.25[1] | Human | Oral |
| Half-life (h) | 13.6 - 24.6[1] | Human | Oral |
| Cmax (ng/mL) | 1.4 - 136.8 (for 1 to 90 mg doses)[1] | Human | Oral |
Note: Limited quantitative preclinical pharmacokinetic data for this compound is publicly available. One study reported mean total and unbound plasma concentrations in rats at 30 minutes post-oral administration of 10 mg/kg (535 ng/mL and 86 ng/mL, respectively) and 30 mg/kg (2698 ng/mL and 432 ng/mL, respectively).
Table 2: Cross-Species Pharmacokinetic Profiles of Comparator Orexin Receptor Antagonists
| Compound | Parameter | Rat | Dog | Human |
| Suvorexant | Tmax (h) | ~1 | 2-3 | 2 (fasted) |
| Half-life (h) | 2-3 | ~4 | ~12 | |
| Bioavailability (%) | ~33 | ~53 | 82 | |
| Lemborexant | Tmax (h) | 0.5-1 | 1-2 | 1-3 |
| Half-life (h) | 1.5-2.5 | 4-6 | 17-19[2] | |
| Bioavailability (%) | N/A | N/A | N/A | |
| Daridorexant | Tmax (h) | 0.5-1 | 1-2 | 1-2 |
| Half-life (h) | ~2 | ~3 | ~8 | |
| Bioavailability (%) | N/A | N/A | ~62% |
Experimental Protocols
The following sections outline generalized methodologies for key experiments cited in this guide. Specific protocol details for each compound may vary between studies and pharmaceutical developers.
Oral Pharmacokinetic Study in Rats
A representative experimental workflow for a cross-species pharmacokinetic study is depicted in the diagram below.
Caption: Generalized workflow for a preclinical oral pharmacokinetic study.
1. Animal Models:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are acclimatized to the facility for at least one week prior to the study.
2. Dosing:
-
Animals are typically fasted overnight before oral administration.
-
The test compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).
-
A single dose is administered via oral gavage.
3. Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood is typically collected from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Bioanalysis:
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of the drug and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4][5][6][7]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis.
Oral Pharmacokinetic Study in Dogs
1. Animal Models:
-
Male Beagle dogs are a common choice for non-rodent pharmacokinetic studies.
-
Dogs are acclimatized and housed in accordance with animal welfare regulations.
2. Dosing:
-
Dogs are fasted overnight prior to dosing.
-
The test compound is typically administered orally in a capsule.
3. Blood Sampling:
-
Blood samples are collected from the cephalic or jugular vein at specified time points.[8][9]
-
The sampling schedule is designed to adequately characterize the absorption and elimination phases of the drug.
4. Sample Processing and Bioanalysis:
-
Similar to rodent studies, plasma is harvested and analyzed by a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are determined using non-compartmental analysis of the plasma concentration-time data.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the role of orexin in the sleep-wake cycle and the mechanism of action of orexin receptor antagonists.
References
- 1. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS method for the quantitative determination of the orexin receptor antagonist almorexant and its four primary metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tebideutorexant: A Comparative Safety Analysis Against Leading Anxiolytics
For Immediate Release
A comprehensive review of the emerging safety profile of Tebideutorexant (JNJ-61393215), a novel selective orexin-1 receptor antagonist, alongside established anxiolytic agents, including benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), and buspirone, is presented here for the scientific and drug development community. This guide synthesizes available clinical trial data to offer a comparative benchmark of their safety profiles, details the experimental protocols utilized in these assessments, and illustrates the underlying signaling pathways.
Comparative Safety Profile of Anxiolytics
The safety of anxiolytic medications is a critical consideration for clinicians and patients. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and other widely prescribed anxiolytics. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, duration, and methodologies.
Table 1: Incidence of Common Treatment-Emergent Adverse Events for this compound (Phase 1 Study)
| Adverse Event | This compound (1-90 mg) (n=48) | Placebo (n=18) |
| Somnolence | 16.7% | 16.7% |
| Headache | 47.9% | 33.0% |
Data from a Phase 1, first-in-human, single- and multiple-ascending dose study.[1]
Table 2: Incidence of Common Treatment-Emergent Adverse Events for Benzodiazepines (Example: Diazepam)
| Adverse Event | Diazepam | Placebo |
| Drowsiness | >10% | <5% |
| Fatigue | >10% | <5% |
| Muscle Weakness | 1-10% | <1% |
| Ataxia | 1-10% | <1% |
| Dizziness | 1-10% | <1% |
Data is aggregated from various sources and represents a general profile. Specific rates can vary by study and patient population.
Table 3: Incidence of Common Treatment-Emergent Adverse Events for SSRIs (Example: Escitalopram in GAD)
| Adverse Event | Escitalopram | Placebo |
| Nausea | 15% | 7% |
| Insomnia | 9% | 5% |
| Fatigue | 8% | 2% |
| Dizziness | 7% | 5% |
| Ejaculation Disorder | 14% | 2% |
Data from placebo-controlled studies in patients with Generalized Anxiety Disorder (GAD).
Table 4: Incidence of Common Treatment-Emergent Adverse Events for Buspirone in GAD
| Adverse Event | Buspirone | Placebo |
| Dizziness | 12% | 3% |
| Nausea | 8% | 3% |
| Headache | 6% | 3% |
| Nervousness | 5% | 1% |
| Lightheadedness | 3% | 1% |
Data from placebo-controlled studies in patients with Generalized Anxiety Disorder (GAD).
Experimental Protocols
A foundational understanding of the methodologies employed in clinical trials is essential for interpreting safety data. Below are summaries of the experimental protocols for key studies cited.
This compound: Phase 2a Study (NCT04080752)
This was a double-blind, placebo-controlled, randomized, parallel-group, multicenter study to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for adults with major depressive disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[2][3][4]
-
Participants: 222 patients aged 18-64 years with a diagnosis of MDD with anxious distress.[2]
-
Intervention: Participants were randomized (1:1) to receive either adjunctive this compound (135 mg) or placebo once daily for 6 weeks.[2]
-
Primary Objective: To evaluate the efficacy of this compound versus placebo, as assessed by the change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[2][3]
-
Key Secondary Objective: To evaluate the impact on the severity of anxiety as measured by the change in the Hamilton Anxiety Rating Scale (HAM-A) from baseline to week 6.[2][3]
-
Safety Assessments: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. Safety results were reported to be consistent with the known safety profile of the drug, with no serious adverse events reported.[2]
Benzodiazepines, SSRIs, and Buspirone
The safety data for benzodiazepines, SSRIs, and buspirone are derived from numerous placebo-controlled, randomized clinical trials in patients with Generalized Anxiety Disorder (GAD). The general design of these studies is as follows:
-
Participants: Adults with a primary diagnosis of GAD according to DSM criteria.
-
Intervention: Random assignment to receive the active drug (at a fixed or flexible dose) or a matching placebo for a predefined period, typically 6 to 12 weeks.
-
Assessments: Standardized anxiety rating scales (e.g., HAM-A) are used to measure efficacy. Safety is assessed through the systematic collection of adverse events, physical examinations, and laboratory tests.
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of these anxiolytics are rooted in their unique mechanisms of action and the signaling pathways they modulate.
This compound: Orexin 1 Receptor (OX1R) Antagonism
This compound is a selective antagonist of the orexin 1 receptor (OX1R). The orexin system is involved in regulating arousal, wakefulness, and stress responses. By blocking the OX1R, this compound is thought to reduce the anxiogenic effects of orexin A, a neuropeptide that is implicated in promoting fear and anxiety-related behaviors.[5]
Benzodiazepines: GABA-A Receptor Positive Allosteric Modulation
Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This is achieved by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.
SSRIs: Selective Serotonin Reuptake Inhibition
SSRIs block the reabsorption (reuptake) of serotonin into neurons. This makes more serotonin available to improve the transmission of messages between neurons. SSRIs are called selective because they mainly affect serotonin, not other neurotransmitters.
Buspirone: Serotonin 5-HT1A Receptor Partial Agonism
Buspirone's mechanism of action is complex but is thought to be mediated by its effects on serotonin and dopamine receptors. It acts as a partial agonist at brain 5-HT1A receptors, which contributes to its anxiolytic effects.
Conclusion
This compound, with its novel mechanism of targeting the orexin system, presents a new approach to anxiolytic therapy. Early clinical data suggest a generally well-tolerated profile, with somnolence and headache being the most common adverse events, occurring at rates comparable to or slightly higher than placebo in a Phase 1 study. In a Phase 2a study for MDD with anxious distress, no serious adverse events were reported.[2] Established anxiolytics like benzodiazepines, SSRIs, and buspirone have well-characterized safety profiles with distinct and more frequent side effect patterns. Further large-scale, long-term comparative studies will be crucial to fully delineate the safety and efficacy of this compound in the landscape of anxiety disorder treatments. The information presented in this guide is intended for an audience of researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.
References
- 1. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and tolerability of JNJ-61393215 (this compound), a selective orexin-1 receptor antagonist, as adjunctive treatment for major depressive disorder with anxious distress: A double-blind, placebo-controlled, randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Reproducibility of Preclinical Findings on Tebideutorexant's Anti-Panic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data supporting the anti-panic effects of Tebideutorexant (JNJ-61393215), a selective orexin-1 receptor antagonist. The performance of this compound is compared with the established anxiolytic, alprazolam, in validated rodent models of panic. Detailed experimental protocols and a summary of quantitative data are presented to facilitate the reproducibility of these key preclinical findings.
Orexin Signaling and Panic
Panic attacks are characterized by a sudden surge of intense fear accompanied by physical symptoms such as a racing heart, shortness of breath, and dizziness. The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses. Emerging evidence implicates the hyperactivation of the orexin system, particularly through the orexin-1 receptor (OX1R), in the pathophysiology of panic attacks. This compound is a selective OX1R antagonist designed to mitigate panic symptoms by blocking this pathway.
A Comparative Analysis of Tebideutorexant and Seltorexant: Unraveling the Mechanisms of Selective Orexin Receptor Antagonism
In the evolving landscape of therapies targeting the orexin system for neuropsychiatric disorders, tebideutorexant and seltorexant have emerged as promising selective antagonists with distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Differentiated Targeting of the Orexin System
This compound and seltorexant, both orally active compounds, exert their effects by antagonizing orexin receptors, but their selectivity for the two receptor subtypes, orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), is the cornerstone of their distinct therapeutic potentials. This compound is a selective orexin-1 receptor antagonist (SORA-1), while seltorexant is a selective orexin-2 receptor antagonist (SORA-2).[1][2][3][4] This fundamental difference in their mechanism of action dictates their downstream physiological and potential therapeutic effects.[5][6]
The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and other physiological functions.[5][7][8] By selectively blocking one of the receptor subtypes, this compound and seltorexant offer a more targeted approach compared to dual orexin receptor antagonists (DORAs), potentially minimizing off-target effects.[6]
Comparative Pharmacodynamics and Pharmacokinetics
The distinct receptor selectivity of this compound and seltorexant leads to different pharmacodynamic and pharmacokinetic profiles.
| Parameter | This compound | Seltorexant |
| Primary Target | Orexin-1 Receptor (OX1R) Antagonist[2][3][9] | Orexin-2 Receptor (OX2R) Antagonist[1][10][11] |
| Receptor Selectivity | Selective for OX1R | Over 100-fold greater binding affinity for OX2R over OX1R[1] |
| Binding Affinity (pKi) | Not explicitly found in search results | 8.0 (human OX2R), 8.1 (rat OX2R)[11] |
| Therapeutic Indication (under development) | Major Depressive Disorder with anxious distress[2][9] | Major Depressive Disorder with insomnia symptoms[1][10][12] |
| Elimination Half-life | 13.6 to 24.6 hours[2][9] | 2 to 3 hours[1][4] |
| Time to Peak Plasma Concentration (Tmax) | 1.0 to 2.25 hours[9] | 0.3 to 1.5 hours[1][13] |
| Metabolism | Metabolized to a hydroxylated metabolite (M54)[9] | Metabolized by CYP3A4[1] |
Signaling Pathways and Mechanisms of Action
The differential receptor antagonism of this compound and seltorexant translates into distinct effects on downstream signaling pathways.
This compound: Modulating Anxiety and Fear Responses
As a selective OX1R antagonist, this compound is being investigated for its potential in treating major depressive disorder with anxious distress.[2][9] The OX1R is predominantly coupled to the Gq/11 protein, and its activation leads to an increase in intracellular calcium levels. By blocking this pathway, this compound is hypothesized to attenuate the hyperarousal and anxiety-related symptoms associated with orexin system overactivity.
References
- 1. Seltorexant - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 5. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. What is Seltorexant used for? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. jcsm.aasm.org [jcsm.aasm.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]
- 13. Characteristics of Seltorexant—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the translational potential of rodent models for Tebideutorexant research
A Comparative Guide for Researchers and Drug Development Professionals
Tebideutorexant (JNJ-61393215) is a selective orexin-1 receptor (OX1R) antagonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. Preclinical studies in rodent models suggested anti-panic and anxiolytic properties, yet a recent Phase 2a clinical trial in patients with major depressive disorder and anxious distress failed to demonstrate significant efficacy. This discrepancy highlights the critical need to carefully evaluate the translational potential of the rodent models used in its research. This guide provides a comparative analysis of rodent models in the context of this compound's mechanism of action, summarizing key experimental data and outlining relevant protocols to aid researchers in designing more predictive preclinical studies.
Orexin Signaling and this compound's Mechanism of Action
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward. Orexin neurons in the lateral hypothalamus project to various brain regions, promoting wakefulness by exciting monoaminergic and cholinergic neurons. This compound selectively blocks the OX1R, which is thought to be particularly involved in stress and anxiety responses.
Meta-analysis of clinical trial data for orexin receptor antagonists
A Comparative Guide to Orexin Receptor Antagonagists: A Meta-Analysis of Clinical Trial Data
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness and arousal.[1] Orexin receptor antagonists represent a novel class of drugs for the treatment of insomnia by targeting this system.[1][2] Unlike traditional hypnotics that often enhance the activity of the inhibitory neurotransmitter GABA, orexin antagonists work by blocking the wake-promoting signals of orexin peptides.[1][3] This guide provides a comparative meta-analysis of the clinical trial data for three prominent dual orexin receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant.
Mechanism of Action
Orexin neuropeptides are produced by neurons in the hypothalamus and promote wakefulness by binding to OX1 and OX2 receptors throughout the brain.[1][2] Dual orexin receptor antagonists (DORAs) competitively block the binding of both orexin-A and orexin-B to these receptors.[1][4][5] This inhibition of orexin signaling reduces arousal and facilitates the transition to and maintenance of sleep.[1][6]
Comparative Efficacy of DORAs
Meta-analyses of randomized controlled trials (RCTs) have demonstrated the superiority of suvorexant, lemborexant, and daridorexant over placebo in improving key sleep parameters. The following tables summarize the efficacy data from these studies.
Table 1: Change from Baseline in Objective Sleep Parameters (Polysomnography)
| Drug & Dosage | Latency to Persistent Sleep (LPS) (min) | Wake After Sleep Onset (WASO) (min) | Total Sleep Time (TST) (min) |
| Suvorexant | |||
| 20mg (non-elderly) / 15mg (elderly) | Significant Improvement vs. Placebo[7] | Significant Improvement vs. Placebo[7] | Significant Improvement vs. Placebo[8] |
| 40mg (non-elderly) / 30mg (elderly) | Significant Improvement vs. Placebo[9] | Significant Improvement vs. Placebo[9] | Significant Improvement vs. Placebo[9] |
| Lemborexant | |||
| 5mg | Significant Improvement vs. Placebo[4] | Significant Improvement vs. Placebo[4] | Significant Improvement vs. Placebo[4] |
| 10mg | More significant improvement than lower doses[7] | More significant improvement than lower doses[7] | More significant improvement than lower doses[7] |
| Daridorexant | |||
| 25mg | Significant Improvement vs. Placebo[7][10] | Significant Improvement vs. Placebo[10] | Significant Improvement vs. Placebo[10] |
| 50mg | More significant improvement than 25mg[7][10] | More significant improvement than 25mg[10] | More significant improvement than 25mg[10] |
Table 2: Change from Baseline in Subjective Sleep Parameters (Sleep Diary)
| Drug & Dosage | Subjective Time to Sleep Onset (sTSO) (min) | Subjective Wake After Sleep Onset (sWASO) (min) | Subjective Total Sleep Time (sTST) (min) |
| Suvorexant | |||
| 20mg/15mg | -0.164 (Standardized Mean Difference)[7][10] | Significant Improvement vs. Placebo[5] | Significant Improvement vs. Placebo[5] |
| Lemborexant | |||
| 5mg | Significant Improvement vs. Placebo[4] | Significant Improvement vs. Placebo[4] | -0.206 (Standardized Mean Difference)[7][10] |
| 10mg | -0.430 (Standardized Mean Difference)[7][10] | Significant Improvement vs. Placebo[4] | Significant Improvement vs. Placebo[4] |
| Daridorexant | |||
| 25mg | Significant Improvement vs. Placebo[7] | Significant Improvement vs. Placebo[7] | Significant Improvement vs. Placebo[7] |
| 50mg | Significant Improvement vs. Placebo[7] | Significant Improvement vs. Placebo[7] | -0.475 (Standardized Mean Difference)[7][10] |
Comparative Safety and Tolerability
The safety profiles of DORAs have been extensively evaluated in clinical trials. While generally well-tolerated, some adverse events are reported more frequently than with placebo.[4][5]
Table 3: Common Adverse Events (Incidence Rate)
| Adverse Event | Suvorexant (20/15mg) | Lemborexant (5mg & 10mg) | Daridorexant (25mg & 50mg) | Placebo |
| Somnolence/Daytime Sleepiness | Higher than placebo[4][5] | Higher than placebo, especially at 10mg[4][5] | Higher incidence than placebo[7][10] | Baseline |
| Headache | No significant difference[4] | No significant difference[4] | Favorable profile[11] | Baseline |
| Dizziness | No significant difference[4] | No significant difference[4] | Favorable profile[11] | Baseline |
| Fatigue | Higher than placebo[4][5] | No significant difference[4] | Not significantly different from placebo | Baseline |
| Abnormal Dreams/Nightmares | Higher than placebo[4][5] | Higher than placebo, especially at 10mg[4][5] | Not significantly different from placebo | Baseline |
| Dry Mouth | Higher than placebo[4][5] | No significant difference[4] | Not significantly different from placebo | Baseline |
A key advantage of DORAs is that they do not appear to be associated with physiological tolerance, withdrawal symptoms, or rebound insomnia upon discontinuation.[7]
Experimental Protocols in Clinical Trials
The evaluation of orexin receptor antagonists typically follows a standardized clinical trial methodology to ensure robust and unbiased results.
Typical Study Design:
-
Phase: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[9][12]
-
Duration: Treatment periods can range from 4 weeks to 1 year to assess both short-term and long-term efficacy and safety.[9][13]
-
Patient Population: Adult and elderly patients meeting diagnostic criteria for insomnia.[8][9]
-
Intervention: Patients are randomized to receive a specific dose of the orexin antagonist or a matching placebo, typically administered orally at night.[13][14]
Key Assessments:
-
Objective Measures: Polysomnography (PSG) is conducted at baseline and at specified time points (e.g., Night 1, Month 1, Month 3) to measure endpoints like LPS and WASO.[8][12][13]
-
Subjective Measures: Patients complete daily electronic sleep diaries to report on sTST, sTSO, and sleep quality.[8][9]
-
Safety Monitoring: Adverse events are recorded throughout the trial.
Primary and Secondary Endpoints:
-
Primary Efficacy Endpoints: Often include changes from baseline in both objective (e.g., WASO, LPS) and subjective (e.g., sTST) sleep parameters.[8][12][13]
-
Secondary Efficacy Endpoints: May include other sleep variables and patient-reported outcomes on daytime functioning.
-
Safety Endpoints: Incidence of adverse events, serious adverse events, and discontinuations due to adverse events.
Conclusion
Meta-analyses of clinical trial data consistently demonstrate that the dual orexin receptor antagonists suvorexant, lemborexant, and daridorexant are effective and generally well-tolerated treatments for insomnia in adults.[4][5][11][15] They have shown significant improvements in both objective and subjective measures of sleep onset and maintenance compared to placebo.[4][7][10] While there are some differences in their efficacy and side effect profiles at various doses, all three represent a favorable choice for the management of insomnia, particularly given their lack of association with tolerance and withdrawal symptoms.[3][7] Daridorexant, in particular, has shown a favorable safety profile with a lower incidence of next-day residual effects.[11]
References
- 1. What are Orexin receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orexin story and orexin receptor antagonists for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant [frontiersin.org]
- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of daridorexant, lemborexant, and suvorexant for insomnia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. scienmag.com [scienmag.com]
- 12. Orexin receptor antagonism for treatment of insomnia: a randomized clinical trial of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study protocol for a randomised controlled trial evaluating the effects of the orexin receptor antagonist suvorexant on sleep architecture and delirium in the intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The efficacy and safety of dual orexin receptor antagonists in primary insomnia: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tebideutorexant: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the investigational orexin receptor antagonist, Tebideutorexant, is critical for maintaining a safe and compliant laboratory environment. As a novel therapeutic agent, specific disposal protocols for this compound are not publicly available. However, by adhering to established best practices for the disposal of investigational drugs and pharmaceutical waste, researchers can ensure the safe handling and disposal of this compound. This guide offers a step-by-step approach for drug development professionals, researchers, and scientists.
Core Principles of Investigational Drug Disposal
The disposal of any investigational product, including this compound, is governed by stringent federal, state, and institutional regulations.[1][2] Key among these are the guidelines established by the Resource Conservation and Recovery Act (RCRA), which oversees the management of hazardous waste.[1][2] All laboratory personnel handling chemical waste are required to be current on institutional chemical waste management training.[3]
Step-by-Step Disposal Procedure for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that treats the compound as potentially hazardous is recommended. The following procedure outlines the necessary steps for its proper disposal in a research laboratory setting.
1. Initial Assessment and Waste Classification:
The first critical step is to determine the appropriate waste stream for this compound. This involves a conservative assessment of its potential hazards.
-
Consult Institutional Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on classifying and disposing of chemical waste.[1] They can provide specific procedures and containers for pharmaceutical waste.
-
Hazardous vs. Non-Hazardous Waste: In the absence of specific information, it is prudent to manage this compound as a hazardous pharmaceutical waste.[4] Hazardous pharmaceutical waste is typically collected in black containers clearly labeled "hazardous waste pharmaceuticals".[4] Non-hazardous pharmaceutical waste is often collected in blue containers.[4]
2. Segregation and Containerization:
Proper segregation of waste is crucial to prevent accidental mixing and to ensure compliant disposal.
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste.[3] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3]
-
Original Containers: Unused or expired this compound in its original packaging (vials, bottles, etc.) can often be placed directly into the designated hazardous waste container without being emptied.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and contaminated labware, should also be disposed of in the designated hazardous waste container.
3. Labeling and Documentation:
Accurate labeling and meticulous record-keeping are essential for regulatory compliance.
-
Hazardous Waste Labeling: Each waste container must be affixed with a hazardous waste label provided by your institution's EHS department.[3] The label must be completed with the following information:
-
Record of Destruction: For clinical trials, a record of destruction must be maintained.[5] This documentation serves as proof of proper disposal.[5]
4. Storage and Collection:
Proper storage of hazardous waste pending collection is a key safety measure.
-
Satellite Accumulation Area (SAA): Labeled hazardous waste containers must be stored in a designated SAA.[3] An SAA can be a designated space in a locked cabinet or a secondary containment tub.[3]
-
Waste Pickup: To initiate the disposal process, a completed chemical waste disposal request form must be submitted to your institution's EHS department.[3]
5. Final Disposal Method:
The final disposal of pharmaceutical waste is typically handled by a licensed and certified vendor.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1][4][6] This process ensures the complete destruction of the active pharmaceutical ingredient.
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes key considerations for the disposal of investigational drugs in a research setting.
| Parameter | Guideline/Requirement | Source |
| Waste Classification | Determined by institutional EHS based on RCRA guidelines. | [1] |
| Container Color Code | Black for hazardous pharmaceutical waste; Blue for non-hazardous. | |
| Labeling | Must include PI name, location, contact, and full chemical name. | |
| Storage | In a designated and registered Satellite Accumulation Area (SAA). | [3] |
| Final Disposal | Incineration by an EPA-permitted vendor. | [1][6] |
Experimental Protocol: General Procedure for Preparing Pharmaceutical Waste for Disposal
The following is a general protocol for handling and preparing solid and liquid pharmaceutical waste in a laboratory setting.
Materials:
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container with a secure lid.
-
Hazardous waste labels.
-
Secondary containment bin.
Procedure:
-
Don appropriate PPE before handling any pharmaceutical waste.
-
For solid waste (e.g., unused tablets, contaminated vials):
-
Carefully place the solid waste directly into the pre-labeled hazardous waste container.
-
Do not crush or alter the form of tablets or capsules.
-
-
For liquid waste (e.g., solutions containing this compound):
-
If the liquid is in its original, sealed container, it can be placed directly into the hazardous waste container.
-
If the liquid waste is from an experimental procedure, it should be collected in a compatible, sealed container before being placed in the main hazardous waste container.
-
-
Securely close the hazardous waste container when not in use.
-
Complete the hazardous waste label with all required information.
-
Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Submit a chemical waste pickup request to the institutional Environmental Health and Safety (EHS) department.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a research setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Tebideutorexant
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tebideutorexant. The following procedures are based on established best practices for handling investigational compounds and potentially hazardous drugs to ensure personnel safety and procedural integrity.
Personal Protective Equipment (PPE)
As this compound is an investigational compound, its full toxicological profile is not yet completely understood. Therefore, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Protective gown - Safety glasses with side shields |
| Weighing and Aliquoting (powder) | - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety goggles or a face shield - N95 or higher-level respirator (if not handled in a containment device) |
| Solution Preparation | - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety goggles or a face shield |
| In Vitro / In Vivo Dosing | - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety glasses with side shields or goggles |
| Waste Disposal | - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety goggles or a face shield |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don one pair of chemotherapy gloves before opening the shipping container.
-
Verify that the primary container is sealed and intact.
-
Store this compound according to the manufacturer's recommendations, typically in a designated, labeled, and access-controlled area.
2. Weighing and Preparation of Stock Solutions:
-
All handling of powdered this compound should be performed within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (glove box) to minimize inhalation exposure.
-
Before beginning, assemble all necessary equipment and materials, including a dedicated set of utensils (spatulas, weigh boats).
-
Don the appropriate PPE as outlined in the table above. This includes double gloving.
-
Carefully weigh the required amount of the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
-
Ensure the container is securely capped after preparation.
3. Labeling:
-
All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the name of the preparer.
4. Spills and Decontamination:
-
In the event of a spill, immediately alert others in the area.
-
Isolate the spill area.
-
Wearing appropriate PPE (including double gloves, gown, and eye protection), use a spill kit to absorb the material.
-
For powdered spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the spill area with an appropriate deactivating agent (if known) or a detergent solution, followed by a water rinse.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste:
-
This includes contaminated gloves, gowns, weigh boats, pipette tips, and other disposables.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Visualizing Safety and Mechanism
Experimental Workflow for Safe Handling of this compound
Caption: A workflow for the safe handling of this compound.
Signaling Pathway of this compound
Caption: this compound selectively antagonizes the Orexin 1 Receptor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
